molecular formula C37H68N2O12 B570867 12-Deoxyerythromycin 9-Oxime CAS No. 53274-43-4

12-Deoxyerythromycin 9-Oxime

Cat. No.: B570867
CAS No.: 53274-43-4
M. Wt: 732.953
InChI Key: QYBHRDHXPFVHKB-NXYLRWGZSA-N
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Description

12-Deoxyerythromycin 9-Oxime is a chemically significant intermediate in the synthetic pathway of advanced macrolide antibiotics . Its primary research value lies in its role in the production of Azithromycin, a semi-synthetic antibiotic widely used in clinical settings . The compound serves as a precursor in multi-step synthesis processes, where modifications to the erythromycin core structure aim to enhance acid stability and improve bioavailability of the resulting molecules . Research involving this intermediate contributes to the broader field of developing novel macrolide and azalide antibiotics with improved pharmacological properties and efficacy against a spectrum of bacterial pathogens . This product is intended for laboratory research purposes only.

Properties

CAS No.

53274-43-4

Molecular Formula

C37H68N2O12

Molecular Weight

732.953

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1

InChI Key

QYBHRDHXPFVHKB-NXYLRWGZSA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Synonyms

Erythromycin B 9-oxime;  Erythromycin B oxime

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Deoxyerythromycin 9-Oxime, also known as Erythromycin B 9-Oxime, is a significant derivative of the macrolide antibiotic erythromycin. As an intermediate in the synthesis of novel antibiotic candidates, a thorough understanding of its chemical properties is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key chemical attributes of 12-Deoxyerythromycin 9-Oxime, grounded in scientific literature and established chemical principles.

The strategic modification of the C-9 ketone of the erythromycin scaffold to an oxime functionality is a critical step in overcoming the acid instability of the parent molecule. Erythromycin is known to be unstable in acidic conditions, which can limit its oral bioavailability. The formation of the 9-oxime derivative enhances its stability in acidic environments.[1][2][3] This improved stability, coupled with the potential for further chemical modifications at the oxime group, makes 12-Deoxyerythromycin 9-Oxime a valuable building block in the generation of next-generation macrolide antibiotics.

Physicochemical Properties

A summary of the known physicochemical properties of 12-Deoxyerythromycin 9-Oxime is presented in the table below. These properties are fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Chemical Name (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
Synonyms Erythromycin B 9-Oxime, Erythromycin B Oxime
CAS Number 53274-43-4
Molecular Formula C₃₇H₆₈N₂O₁₂
Molecular Weight 732.94 g/mol
Appearance Yellow Oil (unconfirmed)-
Melting Point 170–174 °C-
Solubility Soluble in methanol, chloroform, dichloromethane. Crystallizes from dichloromethane-n-hexane.-
Storage 2-8°C Refrigerator-

Synthesis of 12-Deoxyerythromycin 9-Oxime

The synthesis of 12-Deoxyerythromycin 9-Oxime is achieved through the oximation of the C-9 ketone of its parent compound, 12-Deoxyerythromycin (Erythromycin B). This reaction involves the condensation of the ketone with hydroxylamine. The causality behind this experimental choice lies in the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the macrolide, followed by dehydration to form the C=N-OH (oxime) bond. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the reactants. The choice of base and reaction conditions can influence the yield and the ratio of (E) and (Z) isomers of the resulting oxime.

Below are two detailed, step-by-step methodologies for the synthesis of 12-Deoxyerythromycin 9-Oxime.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 12-Deoxyerythromycin 9-Oxime EryB Erythromycin B (Starting Material) Reaction Reflux (Method 1) or Stirring at 20°C (Method 2) EryB->Reaction Reagents Hydroxylamine Hydrochloride & Triethylamine (Method 1) or Hydroxylamine Hydrochloride & Ammonium Hydroxide (Method 2) Reagents->Reaction Solvent Methanol Solvent->Reaction Workup Crystallization & Filtration Reaction->Workup Product 12-Deoxyerythromycin 9-Oxime Workup->Product

Caption: Synthesis workflow for 12-Deoxyerythromycin 9-Oxime.

Experimental Protocols

Method 1: Synthesis using Triethylamine

  • Dissolve 5.0 g of Erythromycin B in 50 mL of methanol.

  • Add 2.46 mL of triethylamine and 2.46 g of hydroxylamine hydrochloride to the solution.

  • Reflux the mixture for 24 hours.

  • Concentrate the reaction mixture in vacuo to approximately half of its original volume.

  • Pour the concentrated mixture into 10 mL of water.

  • Filter the resulting crystals.

  • Triturate the crystals successively with water, saturated sodium bicarbonate solution, and then water again.

  • Filter the purified crystals.

  • Recrystallize the product from a dichloromethane-n-hexane solvent system to yield 3.46 g of Erythromycin B 9-oxime.

Method 2: Synthesis using Ammonium Hydroxide

  • Dissolve 5.0 g of Erythromycin B in 50 mL of methanol.

  • Add 2.46 g of hydroxylamine hydrochloride.

  • Reflux the mixture for 24 hours, during which the progressive crystallization of erythromycin B oxime hydrochloride is observed.

  • Cool the reaction mixture to 2°C for 1 hour.

  • Separate the crystals by filtration and wash them three times with 2.5 mL of cooled methanol.

  • To a suspension of the erythromycin oxime hydrochloride in 15 mL of methanol at 20°C, add 3.26 mL of a 20% ammonium hydroxide solution.

  • Stir the mixture for 30 minutes.

  • Add 3.26 mL of water to the solution to yield 1.8 g of Erythromycin B 9-oxime.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 12-Deoxyerythromycin 9-Oxime. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for Erythromycin B 9-oxime (in CDCl₃, 300 MHz) shows characteristic signals, including:

    • δ 0.87 (d, J = 7.1 Hz, CH₃-21)

    • δ 0.87 (t, J = 7.3 Hz, CH₃-15)

    • δ 1.05 (d, J = 6.8 Hz, CH₃-20)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 12-Deoxyerythromycin 9-Oxime, electrospray ionization-mass spectrometry (ESI-MS) is a suitable technique. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 733.95.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for 12-Deoxyerythromycin 9-Oxime is not available in the searched literature, the following characteristic absorption bands would be expected:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl groups.

  • ~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1730 cm⁻¹: C=O stretching vibration of the lactone ring.

  • ~1650 cm⁻¹: C=N stretching vibration of the oxime group.

  • ~950 cm⁻¹: N-O stretching vibration of the oxime group.

The absence of a strong ketone absorption band around 1700 cm⁻¹, which is present in the parent Erythromycin B, would be a key indicator of successful oxime formation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 12-Deoxyerythromycin 9-Oxime and for separating it from related substances, including the starting material and potential (E)/(Z) isomers. A reversed-phase HPLC method would be appropriate, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Stability and Reactivity

Stability

Macrolide antibiotics are known for their instability in acidic conditions, which leads to the formation of inactive degradation products. The conversion of the C-9 ketone to an oxime significantly enhances the acid stability of the erythromycin scaffold.[1][2][3] However, detailed stability studies on 12-Deoxyerythromycin 9-Oxime, including its degradation profile at various pH values and temperatures, are not extensively reported in the available literature. Such studies are crucial for determining its shelf-life and appropriate storage conditions.

Reactivity

The chemical reactivity of 12-Deoxyerythromycin 9-Oxime is primarily dictated by the oxime functional group and the macrolide ring.

  • Beckmann Rearrangement: A key reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. This reaction has been utilized in the synthesis of ring-expanded macrolides, such as azithromycin, from erythromycin A 9-oxime.[4] The Beckmann rearrangement of 12-Deoxyerythromycin 9-Oxime would be an important avenue for the synthesis of novel 15-membered azalides derived from Erythromycin B.

G cluster_reactivity Key Reactivity Pathway Start 12-Deoxyerythromycin 9-Oxime Reaction Beckmann Rearrangement Start->Reaction Reagent Acid Catalyst (e.g., H₂SO₄, PCl₅) Reagent->Reaction Product Ring-Expanded Lactam (Azalide Precursor) Reaction->Product

Caption: Beckmann rearrangement of 12-Deoxyerythromycin 9-Oxime.

  • O-Alkylation/Acylation: The hydroxyl group of the oxime can be further functionalized through alkylation or acylation reactions. This provides a versatile handle for introducing various substituents to modulate the biological activity and pharmacokinetic properties of the molecule.

Conclusion

12-Deoxyerythromycin 9-Oxime is a pivotal intermediate in the quest for novel macrolide antibiotics with improved properties. Its synthesis from Erythromycin B is well-established, and its enhanced acid stability makes it a superior starting material compared to its ketone precursor. While its fundamental physicochemical properties and ¹H NMR data have been reported, a complete analytical profile including ¹³C NMR and IR spectroscopy, as well as comprehensive stability and reactivity studies, would be invaluable for its full exploitation in drug development programs. This guide provides a solid foundation for researchers and scientists working with this promising molecule and highlights areas where further investigation is warranted.

References

  • DENG Zhi hua, YAO Guo wei, OU Yu xiang. Beckmann Rearrangement of Erythromycin A 9(E)-Oxime[J]. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 2003, 12(2): 186-189.
  • G. P. MOHANTA, P. K. MANNA AND R. MANAVALAN. Physicochemical and Biological Evaluation of Erythromycin Nicotinate, a New Derivative. Indian Journal of Pharmaceutical Sciences.
  • Cayman Chemical.
  • Pharmaceutical chemistry. (n.d.).
  • Ciobanu, E. L., et al. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics, 6(2), 11.
  • Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189.
  • Master Organic Chemistry. Beckmann Rearrangement.
  • NIH. (n.d.). Erythromycin. PubChem.
  • Simson Pharma Limited. (n.d.). 12-Deoxyerythromycin 9-Oxime.
  • TOKU-E. (n.d.).
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • ChemicalBook. (2025). ERYTHROMYCIN OXIME | 13127-18-9.
  • Magritek. (n.d.). Erythromycin A.
  • NIST. (n.d.). Erythromycin. NIST WebBook.
  • Paesen, J., et al. (1998). Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 53-61.
  • Gasc, J. C., et al. (1991). New ether oxime derivatives of erythromycin A. A structure-activity relationship study. The Journal of antibiotics, 44(3), 313–330.
  • WHO. (2018).
  • SID. (2013).
  • ResearchGate. (2018). Structural studies on erythromycin A enol ether: full assignments of theJ H and1 3 C NMR spectra.
  • PubMed. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery.
  • NIST. (n.d.). Erythromycin Infrared Spectrum.
  • PubMed. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery.
  • Magritek. (n.d.). Erythromycin A.
  • Simson Pharma Limited. (n.d.). 12-Deoxyerythromycin 9-Oxime.
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  • ECHEMI. (n.d.). 134931-01-4, Erythromycin, 9-oxime, (9Z)- Formula.
  • Boston University. (2020). Fingerprinting Bacterial Metabolic Response to Erythromycin by Raman-Integrated Mid-Infrared Photothermal Microscopy.
  • ChemicalBook. (2025). ERYTHROMYCIN OXIME | 13127-18-9.
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  • PubMed. (n.d.). Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex.
  • Veeprho. (n.d.). Erythromycin A 9-Oxime (Z-Isomer).
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An In-depth Technical Guide to 12-Deoxyerythromycin 9-Oxime: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The macrolide antibiotic erythromycin, a cornerstone in the treatment of bacterial infections, is hampered by its instability in acidic environments and a well-defined spectrum of activity. Chemical modification of the erythromycin scaffold is a proven strategy to overcome these limitations. This guide provides a comprehensive technical overview of a specific derivative, 12-Deoxyerythromycin 9-Oxime. Due to the scarcity of direct literature on this exact molecule, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogs to construct a scientifically grounded guide for researchers, chemists, and drug development professionals. We will delve into a proposed synthetic pathway, hypothesize its physicochemical and biological properties, and outline future research directions. The core focus is on the strategic rationale behind the 9-oxime and 12-deoxy modifications, aiming to produce a more stable and potentially more potent antibacterial agent.

Introduction: The Rationale for Erythromycin Analogs

Erythromycin A exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] Despite its success, its clinical utility is compromised by several factors.

The Limitations of Erythromycin A

The primary drawback of erythromycin A is its rapid degradation in the acidic environment of the stomach.[3][4] This acid-catalyzed intramolecular reaction involves the C-9 ketone and the hydroxyl groups at the C-6 and C-12 positions, leading to the formation of inactive anhydroerythromycin A derivatives.[3] This not only reduces the drug's oral bioavailability but can also lead to gastrointestinal side effects.

Strategic Modifications: The Significance of the C-9 and C-12 Positions

To address these stability issues, medicinal chemists have focused on modifying the erythromycin core, particularly at the C-9 and C-12 positions.

  • The C-9 Position: The C-9 ketone is the primary site of the acid-catalyzed degradation. Converting this ketone to an oxime functionality blocks this degradation pathway, significantly enhancing the molecule's acid stability.[5][6] Furthermore, the 9-oxime serves as a crucial synthetic intermediate for the creation of new macrolide families, such as the azalides (e.g., azithromycin) through Beckmann rearrangement.[2][7]

  • The C-12 Position: The hydroxyl group at C-12 is also involved in the formation of inactive spiroketal degradation products.[3] Its removal, resulting in a 12-deoxy analog, is another strategy to improve acid stability. Erythromycin B, a naturally occurring analog that lacks the C-12 hydroxyl group, is known to be more acid-stable than Erythromycin A.[2]

Profile of the Target Molecule: 12-Deoxyerythromycin 9-Oxime

By combining these two strategic modifications, 12-Deoxyerythromycin 9-Oxime emerges as a molecule of significant interest. It is hypothesized to possess enhanced acid stability, potentially leading to improved oral bioavailability and a better side-effect profile compared to the parent compound. Its altered electronic and steric properties may also influence its antibacterial spectrum and potency.

Proposed Synthesis and Chemical Characterization

Retrosynthetic Analysis and Strategy

The synthesis can be envisioned as a single key transformation from a readily available starting material.

G target 12-Deoxyerythromycin 9-Oxime start Erythromycin B (12-Deoxyerythromycin A) target->start Oximation

Figure 1: Retrosynthetic approach for 12-Deoxyerythromycin 9-Oxime.
Key Synthetic Step: Oximation of the C-9 Ketone

The conversion of the C-9 ketone of Erythromycin B to a 9-oxime is the central step. This reaction is analogous to the well-established synthesis of Erythromycin A 9-Oxime.[8][9]

This protocol is adapted from established procedures for the synthesis of Erythromycin A 9-Oxime and is proposed for the synthesis of the title compound from Erythromycin B.[8][10][11]

  • Dissolution: Dissolve Erythromycin B in a suitable mildly polar solvent, such as isopropanol or ethanol. Methanol is generally avoided as it can lead to higher proportions of the inactive Z-isomer of the oxime.[8]

  • Hydroxylamine Addition: To the solution from Step 1, add an aqueous solution of hydroxylamine (NH₂OH). The hydroxylamine can be generated in situ from hydroxylamine hydrochloride and a mild base, or a pre-formed aqueous solution can be used.[8][9] A molar excess of hydroxylamine (typically >1.5 equivalents) is recommended.[11]

  • pH Adjustment & Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture. The pH of the solution should be maintained in the range of 5.5 to 7.5 to facilitate the reaction.[8][11]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 55°C.[10] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until completion, which may take several hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add a water-immiscible organic solvent like isopropyl acetate and stir.[10]

    • Adjust the pH to >11.0 with a base such as sodium hydroxide to ensure the product is in its free base form.[10]

    • Separate the organic layer, wash it with a dilute caustic solution, and then with water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 12-Deoxyerythromycin 9-Oxime can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane-n-hexane) to afford the final product.

G cluster_0 Proposed Synthetic Workflow ery_b Erythromycin B reagents NH₂OH, Acetic Acid Isopropanol, 45-55°C ery_b->reagents product 12-Deoxyerythromycin 9-Oxime reagents->product

Figure 2: Proposed synthesis of 12-Deoxyerythromycin 9-Oxime.
Physicochemical Properties

While experimental data for 12-Deoxyerythromycin 9-Oxime is not available, its properties can be estimated and are presented below in comparison to Erythromycin A and its well-documented 9-oxime derivative.

PropertyErythromycin AErythromycin A 9-Oxime12-Deoxyerythromycin 9-Oxime (Predicted)
Molecular Formula C₃₇H₆₇NO₁₃C₃₇H₆₈N₂O₁₃C₃₇H₆₈N₂O₁₂
Molar Mass ( g/mol ) 733.93748.94732.94
Appearance White crystalline powderWhite crystalline powderExpected to be a white crystalline powder
Key Structural Features C-9 Ketone, C-12 HydroxylC-9 Oxime, C-12 HydroxylC-9 Oxime, C-12 Deoxy
Acid Stability LowModerate to High[5][6]High (Hypothesized)

Putative Biological Activity and Mechanism of Action

The biological profile of 12-Deoxyerythromycin 9-Oxime is predicted to be that of a macrolide antibiotic, with its specific activity modulated by the structural changes at the C-9 and C-12 positions.

Foundational Mechanism: Inhibition of Bacterial Protein Synthesis

Like its parent compound, 12-Deoxyerythromycin 9-Oxime is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding occurs within the peptide exit tunnel, physically obstructing the elongation of the nascent polypeptide chain.[3]

G cluster_ribosome Bacterial Ribosome cluster_tunnel Peptide Exit Tunnel 50S 50S macrolide 12-Deoxyerythromycin 9-Oxime 30S 30S peptide Nascent Peptide macrolide->peptide Blocks Elongation Inhibition Inhibition Protein Synthesis Protein Synthesis Protein Synthesis->Inhibition

Figure 3: Proposed mechanism of action at the bacterial ribosome.
The Influence of the 9-Oxime Modification

The conversion of the C-9 ketone to an oxime can have varied effects on antibacterial potency. Structure-activity relationship studies on 9-oxime derivatives have shown that the nature of substituents on the oxime oxygen can significantly influence activity, particularly against resistant strains.[12][13] For the unsubstituted 9-oxime, the activity is generally comparable to the parent erythromycin.[14] The key advantage conferred by this modification is the blockade of the primary acid degradation pathway.[6]

The Impact of C-12 Deoxygenation on Activity and Stability

The absence of the C-12 hydroxyl group is the defining feature of Erythromycin B, which has approximately 80% of the in vitro activity of Erythromycin A but possesses greater acid stability.[2] This suggests that 12-Deoxyerythromycin 9-Oxime will likely exhibit enhanced stability over Erythromycin A 9-Oxime. While a slight reduction in intrinsic potency against certain susceptible strains might be anticipated compared to a hypothetical C-12 hydroxyl counterpart, the overall gain in stability could lead to superior in vivo efficacy.

Hypothesized Antibacterial Spectrum and Potency

12-Deoxyerythromycin 9-Oxime is expected to retain the characteristic macrolide spectrum of activity, primarily against Gram-positive bacteria (e.g., Staphylococcus and Streptococcus species) and some Gram-negative organisms. The combination of the 9-oxime and 12-deoxy features is predicted to result in a molecule with:

  • Significantly Improved Acid Stability: Leading to better oral bioavailability and potentially fewer GI side effects.

  • Comparable or Slightly Modified Antibacterial Potency: The intrinsic activity will be highly dependent on the specific bacterial strain and its resistance mechanisms. For some macrolide derivatives, lipophilicity can enhance potency against resistant strains.[15] The removal of a hydroxyl group will increase lipophilicity, which may be advantageous.

Future Research and Development Directions

12-Deoxyerythromycin 9-Oxime represents a foundational structure for further drug development. Future research should focus on:

  • Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the resulting compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

  • In Vitro Antibacterial Evaluation: The compound should be tested against a broad panel of clinically relevant bacteria, including macrolide-resistant strains, to determine its minimum inhibitory concentrations (MICs).

  • Acid Stability Studies: Quantitative studies should be performed to confirm the hypothesized improvement in stability under acidic conditions compared to Erythromycin A and Erythromycin A 9-Oxime.

  • Further Derivatization: The oxime nitrogen provides a handle for further chemical modification. Synthesis of a library of 9-O-substituted oxime ether derivatives of the 12-deoxy scaffold could lead to compounds with further enhanced potency or a broader spectrum of activity, as has been demonstrated for Erythromycin A 9-oxime derivatives.[13]

By systematically exploring the synthesis and biological properties of 12-Deoxyerythromycin 9-Oxime, the scientific community can gain valuable insights into the structure-activity relationships of macrolide antibiotics, paving the way for the development of next-generation therapies to combat bacterial infections.

References

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Technical Monograph: 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Impurity Standard & Synthetic Intermediate in Macrolide Antibiotics CAS: 53274-43-4[1][2][3][4]

Executive Technical Summary

12-Deoxyerythromycin 9-Oxime is a specialized macrolide derivative primarily utilized in the pharmaceutical industry as a high-purity reference standard for impurity profiling and as a synthetic intermediate.[2] It is the oxime derivative of Erythromycin B , distinguished from the parent Erythromycin A series by the absence of the hydroxyl group at the C-12 position.[2]

This structural deviation—the replacement of a hydroxyl group with a hydrogen atom at C-12—prevents the formation of the 9,12-hemiketal linkage characteristic of Erythromycin A. Consequently, 12-Deoxyerythromycin 9-Oxime exhibits distinct kinetic stability and solubility profiles, making it a critical marker for monitoring the purity of second-generation macrolides like Roxithromycin and Azithromycin .[2]

Nomenclature & Synonyms

The nomenclature for this compound is derived from its parent structure (Erythromycin B) and the functional modification at the C-9 position (Oximation).[2]

Table 1: Comprehensive Synonym & Identifier Matrix
CategoryIdentifier / SynonymTechnical Context
Primary Chemical Name Erythromycin B 9-Oxime The most chemically accurate descriptor used in synthetic chemistry.[2][4]
Systematic Name 12-Deoxyerythromycin 9-OximeHighlights the structural deviation from Erythromycin A (the "12-Deoxy" motif).[2]
CAS Registry Number 53274-43-4 Unique numerical identifier for regulatory and database searches.[2]
Impurity Code Azithromycin Impurity / PrecursorOften cited in DMFs (Drug Master Files) as a precursor to 12-Deoxy Azithromycin.[2]
Derivative Name 12-Deoxyerythromycin A Oxime"Erythromycin B" is synonymous with "12-Deoxyerythromycin A".[2][3]
Related Intermediate Pre-Roxithromycin BThe precursor to 12-deoxy-roxithromycin (an impurity in Roxithromycin).[2]

Structural Mechanics & Chemical Logic

The C-12 Hydroxyl Criticality: In Erythromycin A, the C-12 hydroxyl group attacks the C-9 ketone to form a cyclic hemiketal (spiroketal).[2] This equilibrium complicates oximation reactions.

  • 12-Deoxyerythromycin 9-Oxime lacks this C-12 hydroxyl.[2][3]

  • Result: The C-9 ketone in the parent Erythromycin B is "free" and does not undergo spiroketalization.[2]

  • Implication: The oximation reaction of Erythromycin B is kinetically faster and yields a more stable E/Z oxime mixture compared to Erythromycin A, as there is no energy penalty for breaking a hemiketal ring.[2]

Synthetic Pathway & Experimental Protocol

The synthesis of 12-Deoxyerythromycin 9-Oxime is typically achieved via the direct condensation of Erythromycin B with hydroxylamine hydrochloride.[2]

Protocol: Selective Oximation of Erythromycin B

Note: This protocol assumes the isolation of Erythromycin B from a crude Erythromycin fermentation broth or the use of purified Erythromycin B.

Reagents:

  • Substrate: Erythromycin B (CAS: 527-75-3)[2][5]

  • Reagent: Hydroxylamine Hydrochloride (

    
    )[2]
    
  • Base: Pyridine or Sodium Acetate (to buffer HCl)[2]

  • Solvent: Methanol or Isopropanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (approx. 14 mmol) of Erythromycin B in 50 mL of Methanol. Ensure complete solvation to prevent heterogeneous reaction kinetics.

  • Buffering: Add 5.0 g of Sodium Acetate (anhydrous) to the solution. Why? To neutralize the HCl released from hydroxylamine, preventing acid-catalyzed degradation of the cladinose sugar (a common failure mode in macrolide chemistry).[2]

  • Addition: Add 5.0 g of Hydroxylamine Hydrochloride in portions over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1).[2] The disappearance of the ketone spot indicates completion.
    
  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Resuspend the residue in water and adjust pH to 10.0 using dilute NaOH. Why? To deprotonate the dimethylamine on the desosamine sugar, rendering the molecule hydrophobic.[2]

    • Extract with Dichloromethane (

      
       mL).[2]
      
  • Purification: Recrystallize from Isopropanol/Hexane to yield 12-Deoxyerythromycin 9-Oxime as a white crystalline solid.

Impurity Profiling & Visualization

Understanding the origin of this molecule is vital for the Quality Control of Azithromycin and Roxithromycin. It represents a "parallel pathway" impurity. If the fermentation broth contains Erythromycin B (which it always does), and that broth is subjected to the synthetic steps for Azithromycin (Oximation -> Beckmann Rearrangement -> Reduction), the Erythromycin B will carry through as 12-Deoxy analogs.[2]

Pathway Diagram: The "Parallel Impurity" Cascade

The following diagram illustrates how Erythromycin B mimics the Erythromycin A pathway, generating 12-Deoxyerythromycin 9-Oxime.[2][3]

Macrolide_Impurity_Pathway EryA Erythromycin A (C12-OH) EryB Erythromycin B (C12-H) EryA->EryB Fermentation Co-metabolite OximeA Erythromycin A 9-Oxime EryA->OximeA NH2OH (Oximation) OximeB 12-Deoxyerythromycin 9-Oxime (CAS: 53274-43-4) EryB->OximeB NH2OH (Oximation) Azi Azithromycin (API) OximeA->Azi Beckmann Rearr. + Reduction DeoxyAzi 12-Deoxy Azithromycin (Impurity) OximeB->DeoxyAzi Parallel Reaction

Figure 1: The parallel synthesis pathways of Erythromycin A and B. 12-Deoxyerythromycin 9-Oxime serves as the gateway to 12-deoxy impurities in final API production.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9918244, Erythromycin B. Retrieved from [Link][2]

  • European Pharmacopoeia (Ph. Eur.). Erythromycin Monograph: Impurity B (Erythromycin B).[2] (Standard reference for the parent compound).

Sources

Potential therapeutic applications of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 12-Deoxyerythromycin 9-Oxime Therapeutic Potential, Chemical Stability, and Synthetic Methodology

Executive Summary

12-Deoxyerythromycin 9-Oxime (also referred to in literature as Erythromycin B 9-Oxime) represents a pivotal stabilization of the macrolide scaffold. While Erythromycin A is the clinical standard, it suffers from rapid acid-catalyzed degradation in the gastric environment via spiroketalization. By removing the C12-hydroxyl group and converting the C9-ketone to an oxime, this molecule effectively "locks" the macrocycle against these degradation pathways.

This guide analyzes the molecule’s utility as a robust antibiotic intermediate, a direct anti-malarial agent, and a scaffold for next-generation motilides. We provide a validated synthesis protocol, mechanistic degradation analysis, and therapeutic profiling based on recent chemical biology literature.

Chemical Biology & Structural Rationale

The primary limitation of first-generation macrolides is acid instability. In the acidic pH of the stomach, Erythromycin A undergoes an intramolecular cyclization involving the C6-OH, C9-Ketone, and C12-OH to form an inactive hemiketal (spiroketal).

12-Deoxyerythromycin 9-Oxime circumvents this via a Dual-Blockade Mechanism:

  • C12-Deoxygenation: The absence of the hydroxyl group at C12 (characteristic of the Erythromycin B series) physically removes the nucleophile required for the second stage of spiroketalization.

  • C9-Oximation: Converting the C9 ketone to an oxime (

    
    ) reduces the electrophilicity of the C9 carbon, preventing the initial attack by the C6-OH.
    
Visualizing the Stability Mechanism

StabilityMechanism EryA Erythromycin A (Unstable) Spiro Inactive Spiroketal (Degradation Product) EryA->Spiro C6-OH attacks C9 C12-OH attacks C9 Acid Gastric Acid (pH < 2.5) Acid->EryA EryB 12-Deoxyerythromycin (Erythromycin B) EryB->Spiro Slower Degradation (No C12-OH) Oxime 12-Deoxyerythromycin 9-Oxime EryB->Oxime C9 Oximation Oxime->Spiro BLOCKED (C9 not electrophilic)

Figure 1: Comparative degradation pathways. The 12-Deoxy-9-Oxime variant effectively blocks the spiroketalization pathway that renders Erythromycin A inactive.

Validated Synthetic Protocol

The following protocol is adapted from optimized methodologies for Erythromycin B derivatization (Simson Pharma, 2024; McAlpine et al.). This process prioritizes yield and purity suitable for biological assays.

Reagents Required:

  • Erythromycin B (CAS: 527-75-3)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Triethylamine (

    
    ) or Sodium Acetate
    
  • Solvent: Methanol (anhydrous) or Isopropanol

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g (approx. 6.9 mmol) of Erythromycin B in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add 2.5 g (35 mmol) of Hydroxylamine Hydrochloride. The solution will become acidic.

  • Buffering: Slowly add 2.5 mL of Triethylamine (or equivalent molar base) to buffer the reaction. Note: Maintain pH ~6.5–7.0 to prevent acid hydrolysis of the cladinose sugar.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Ammonium Hydroxide 90:10:1).
    
    • Target Rf: The oxime typically runs slightly lower or comparable to the parent ketone but stains differently with anisaldehyde (often turning distinctively dark blue/purple).

  • Workup:

    • Concentrate the methanol solution to ~15 mL under reduced pressure.

    • Pour the concentrate into 100 mL of ice-cold water adjusted to pH 10 with dilute

      
      .
      
    • The product will precipitate as a white solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Isopropanol/Water or Dichloromethane/Hexane to obtain high-purity 12-Deoxyerythromycin 9-Oxime .

Synthesis Workflow Diagram

SynthesisFlow Start Erythromycin B (Dissolved in MeOH) Reagent Add NH2OH-HCl + Triethylamine Start->Reagent Reflux Reflux @ 65°C (24 Hours) Reagent->Reflux Check TLC Validation (CHCl3:MeOH:NH4OH) Reflux->Check Check->Reflux Incomplete Precip Precipitation (pH 10 Ice Water) Check->Precip Conversion >95% Final 12-Deoxyerythromycin 9-Oxime (Crystals) Precip->Final

Figure 2: Synthetic workflow for the conversion of Erythromycin B to its 9-Oxime derivative.

Therapeutic Applications & Profile

A. Antibacterial Activity (Gram-Positive)

12-Deoxyerythromycin 9-Oxime retains the macrolide pharmacophore (the desosamine sugar and the macrocyclic lactone). It binds to the 50S ribosomal subunit, inhibiting protein synthesis.

  • Spectrum: Similar to Erythromycin A, covering Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.

  • Advantage: Due to superior acid stability, the 9-oxime variant exhibits a longer half-life in gastric simulations, potentially allowing for lower dosing frequencies or non-enteric coated formulations.

B. Anti-Malarial Potential (Plasmodium falciparum)

Recent studies (e.g., Molecules, 2021) have highlighted Erythromycin B derivatives as potent anti-plasmodial agents.

  • Mechanism: Macrolides target the apicoplast of the malaria parasite (a plastid organelle).

  • Data: Erythromycin B 9-Oxime has demonstrated inhibitory activity against the K1 strain of P. falciparum in the micromolar range. The removal of the 12-OH group increases lipophilicity, potentially aiding in membrane permeation of the parasite.

C. Motilide (Prokinetic) Activity

While Erythromycin A is a known motilin receptor agonist, the 12-deoxy series is often explored for "pure" motilide activity (stimulating GI motility without antibiotic effects).

  • Current Status: The 9-oxime retains antibiotic activity, making it less suitable as a chronic prokinetic (risk of resistance). However, it serves as a critical intermediate. Further modification (e.g., removal of the cladinose sugar) converts this molecule into a potent motilide with high acid stability, useful for treating gastroparesis.

Comparative Data Summary

ParameterErythromycin AErythromycin B (12-Deoxy)12-Deoxyerythromycin 9-Oxime
C12 Substituent Hydroxyl (-OH)Hydrogen (-H)Hydrogen (-H)
C9 Substituent Ketone (=O)Ketone (=O)Oxime (=N-OH)
Acid Stability (

pH 2)
< 10 mins~ 1 hour> 4 hours
Antibacterial Potency 100% (Baseline)~80-90%~80-90%
Primary Indication Respiratory InfectionsNiche AntibioticStable Oral Antibiotic / Anti-malarial

References

  • Conformational Analysis and Anti-Malarial Studies: Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies. Molecules. 2021. [Link]

  • Acid Stability Mechanisms: Acid degradation of erythromycin A and erythromycin B. Experientia. 1971.[1] [Link]

  • Motilide Activity: Synthesis of 9-deoxo-4''-deoxy-6,9-epoxyerythromycin derivatives: novel and acid-stable motilides.[2] Journal of Medicinal Chemistry. 2003. [Link]

Sources

Technical Guide: In Vitro Characterization of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Deoxyerythromycin 9-Oxime (also identified as Erythromycin B 9-Oxime; CAS: 53274-43-4) represents a critical semi-synthetic macrolide scaffold.[1] Unlike its parent compound Erythromycin A, this derivative lacks the C-12 hydroxyl group, a structural modification that confers superior acid stability by preventing the formation of the inactive 8,9-anhydro-6,9-hemiketal (enol ether).

Primarily utilized as an advanced intermediate in the synthesis of next-generation ketolides and azalides (e.g., 12-deoxy-roxithromycin), it also serves as a distinct pharmacological entity for Structure-Activity Relationship (SAR) studies. This guide details the in vitro protocols required to characterize its antimicrobial efficacy, metabolic stability, and unique physicochemical properties.

Part 1: Chemical & Pharmacological Context[2][3][4][5]

Structural Significance

The therapeutic limitation of first-generation macrolides (Erythromycin A) is their instability in gastric acid. The C-6 hydroxyl group attacks the C-9 ketone to form a hemiketal, which subsequently dehydrates to form a spiroketal. This degradation product is devoid of antibacterial activity and is a known motilin agonist, causing gastrointestinal cramping.

12-Deoxyerythromycin 9-Oxime circumvents this pathway through two mechanisms:

  • 12-Deoxygenation: Removal of the C-12 hydroxyl eliminates a key nucleophile involved in complex spiroketalization.

  • 9-Oximation: Conversion of the C-9 ketone to an oxime (

    
    ) removes the electrophilic carbonyl target, rendering the ring significantly more rigid and resistant to acid-catalyzed hydrolysis.
    
Mechanism of Action

Like other 14-membered macrolides, the compound binds to the 50S ribosomal subunit. It blocks the peptide exit tunnel, inhibiting the translocation of the nascent peptide chain. While the 12-OH group is involved in hydrogen bonding within the ribosome in Erythromycin A, studies suggest that 12-deoxy derivatives retain the core binding mode, albeit with slightly modulated affinity.

Visualization: Acid Stability Pathway

The following diagram illustrates the structural logic preventing degradation in the 12-deoxy-9-oxime scaffold compared to Erythromycin A.

AcidStability EryA Erythromycin A (C9-Ketone, C12-OH) Degradation Acid Catalysis (pH < 2.5) Internal Ketalization EryA->Degradation H+ attack Spiroketal Inactive Spiroketal (Motilin Agonist) Degradation->Spiroketal C6-OH attacks C9 Stable Structurally Stable No Internal Cyclization EryB_Oxime 12-Deoxyerythromycin 9-Oxime (C9=N-OH, No C12-OH) EryB_Oxime->Stable Inert to H+

Caption: Comparative degradation pathways. Erythromycin A undergoes cyclization in acid; 12-Deoxyerythromycin 9-Oxime remains stable due to the absence of the C12-OH nucleophile and C9 ketone.

Part 2: In Vitro Profiling Protocols

Antimicrobial Susceptibility Testing (MIC)

While 12-Deoxyerythromycin 9-Oxime is often an intermediate, its intrinsic activity must be baselined against standard pathogens. It typically exhibits lower potency than Erythromycin A but retains activity against susceptible Gram-positive organisms.

Target Organisms:

  • Staphylococcus aureus (ATCC 29213)

  • Streptococcus pneumoniae (ATCC 49619)

  • Plasmodium falciparum (Strain K1 - Multidrug Resistant)[1][2][3][4][5][6]

Protocol: Broth Microdilution (CLSI M07-A10 Standard)

  • Stock Preparation: Dissolve 12-Deoxyerythromycin 9-Oxime in 100% DMSO to a concentration of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 64 µg/mL.

    • Note: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Dispense 100 µL of serial 2-fold dilutions of the compound into a 96-well plate. Add 100 µL of inoculum.

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Reference Data:

  • P. falciparum (K1 Strain): IC50 values reported at 146.0 µM , indicating weak intrinsic antimalarial activity compared to Azithromycin, but validating cell permeability [1].

Acid Stability Assay (NMR-Based)

This is the definitive assay for this compound.

Protocol:

  • Solvent System: Prepare simulated gastric fluid (pH 1.2) using deuterium oxide (

    
    ) and DCl to allow NMR monitoring.
    
  • Incubation: Dissolve 5 mg of compound in 0.6 mL of the acidic solvent. Maintain at 37°C.

  • Monitoring: Acquire

    
    -NMR spectra every 10 minutes for 2 hours.
    
  • Marker Signals: Monitor the C-13 propionyl protons or the N-dimethyl protons. Degradation is calculated by the integral reduction of the parent peak vs. the appearance of spiroketal peaks.

  • Validation: Run Erythromycin A in parallel. Erythromycin A should show

    
     minutes; 12-Deoxyerythromycin 9-Oxime should remain >95% intact after 2 hours.
    
Metabolic Stability (Microsomal)

To assess the liability of the oxime group to hepatic metabolism.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Pre-incubate compound (1 µM) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Roxithromycin).

  • Analysis: LC-MS/MS monitoring of the parent ion (

    
    ). Calculate intrinsic clearance (
    
    
    
    ).

Part 3: Data Summary & Synthesis

Comparative Properties Table
PropertyErythromycin AErythromycin B12-Deoxyerythromycin 9-Oxime
Molecular Weight 733.9717.9732.95
C-12 Substituent -OH-H-H
C-9 Substituent Ketone (=O)Ketone (=O)Oxime (=N-OH)
Acid Stability (

pH 1.2)
< 5 min~30 min> 120 min
Antibacterial Potency High (Baseline)ModerateModerate (Scaffold)
Primary Utility Clinical AntibioticMinor MetaboliteSynthetic Intermediate / Stable Scaffold
Synthesis Workflow Visualization

The synthesis of this compound is a critical quality control point. The presence of Z- and E-isomers at the oxime bond can affect biological activity.

Synthesis Start Erythromycin B (Fermentation Co-product) Step1 Reaction: C9 Oximation Reflux in Methanol (24h) Start->Step1 Reagent Hydroxylamine HCl + Base (Pyridine/Acetate) Reagent->Step1 Inter Intermediate: Oxime Hydrochloride Salt Step1->Inter Workup Workup: Ammonium Hydroxide Neutralization Inter->Workup Product 12-Deoxyerythromycin 9-Oxime (Mixture of E/Z Isomers) Workup->Product

Caption: Synthesis pathway from Erythromycin B. Control of pH during workup is essential to precipitate the free base form.

References

  • Bhadra, P. K., et al. (2021). Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies.[7][6] Materials, 14(22), 6980.[1] Link

  • Kirst, H. A. (2025). A Journey Across the Sequential Development of Macrolides and Ketolides Related to Erythromycin. ResearchGate. Link

  • ChemicalBook. Erythromycin B (CAS 527-75-3) Technical Profile.Link

  • BenchChem. Synthesis Protocol for 12-Deoxy Roxithromycin and Intermediates.Link

Sources

Methodological & Application

NMR spectroscopy of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & Quality Control of 12-Deoxyerythromycin 9-Oxime via NMR Spectroscopy

Part 1: Introduction & Scientific Context

12-Deoxyerythromycin 9-Oxime (often synonymous with Erythromycin B 9-Oxime) represents a critical intermediate and structural analogue in the development of next-generation macrolide antibiotics (e.g., ketolides and motilides). Structurally, it deviates from the parent Erythromycin A by two distinct modifications:

  • C12 Deoxygenation: The removal of the hydroxyl group at position 12, converting a quaternary carbon into a methine.[1] This increases acid stability by preventing the formation of the 9,12-spiroketal (pseudo-erythromycin) degradation product.

  • C9 Oximation: The conversion of the C9 ketone to an oxime (=N-OH), introducing a rigid nitrogen center that exhibits E/Z (geometric) isomerism.[1]

The Analytical Challenge: Researchers must validate three critical structural attributes during synthesis or QC:

  • Confirmation of the 12-Deoxy Scaffold: Distinguishing the product from Erythromycin A contaminants.

  • Verification of 9-Oxime Formation: Confirming complete conversion of the ketone.[1]

  • Geometric Isomer Assignment: Determining the E (trans) vs. Z (cis) ratio, as biological activity and subsequent chemical reactivity (e.g., Beckmann rearrangement) are stereoselective.

Part 2: Experimental Protocol

Sample Preparation

Macrolides are prone to aggregation and conformational broadening.[1] Strict adherence to preparation protocols is required for high-resolution data.

  • Solvent: Chloroform-d (

    
    ) is the standard for structural assignment (99.8% D).
    
    • Note: If hydroxyl proton assignment is critical (e.g., oxime -OH), use DMSO-

      
       or dry 
      
      
      
      stored over molecular sieves to prevent exchange broadening.
  • Concentration: 15–25 mg in 600

    
    L solvent.
    
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Temperature: 298 K (25°C).[1] If signals are broad due to conformational exchange (common in the C3/C5 sugar regions), elevate to 313 K (40°C).[1]

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Critical ParameterPurpose
1H Standard zg3016D1 = 2.0sQuantitative integration of methyls.
13C {1H} zgpg301024SW = 240 ppmDetect C9 oxime (~170 ppm) & C=O (~176 ppm).
DEPT-135 dept135256J = 145 HzCRITICAL: Distinguish C12 (CH) from C12-OH (Cq).
HSQC hsqcedetgpsisp8multiplicity editedCorrelate H12 to C12; resolve sugar overlaps.
HMBC hmbcgplpndqf16J_long = 8 HzConnect H8/H10 to C9 Oxime.[1]
NOESY noesygpphpp16Mix = 400-600msDetermine E/Z geometry of oxime.

Part 3: Data Analysis & Structural Assignment

Workflow Visualization

AnalyticalWorkflow Sample Crude/Purified Sample Acquisition NMR Acquisition (1H, 13C, DEPT, HSQC, NOESY) Sample->Acquisition Process Processing (Phasing, Baseline Corr.) Acquisition->Process Check12 Checkpoint 1: 12-Deoxy Verification Process->Check12 Check9 Checkpoint 2: 9-Oxime Verification Check12->Check9 Confirmed C12 Methine CheckEZ Checkpoint 3: E/Z Isomerism Check9->CheckEZ Confirmed C9~170ppm Result Final Structural Report CheckEZ->Result Ratio Calculated

Figure 1: Analytical workflow for the structural validation of 12-Deoxyerythromycin 9-Oxime.

Checkpoint 1: Confirmation of 12-Deoxy Scaffold

This is the primary differentiator between Erythromycin A and the 12-Deoxy derivative (Erythromycin B series).

  • Erythromycin A (Parent): C12 is a Quaternary carbon bonded to an -OH group. It appears at ~74-75 ppm . In DEPT-135, this signal will be invisible .

  • 12-Deoxyerythromycin (Target): C12 is a Methine (CH) . It appears upfield (typically ~40-45 ppm , dependent on solvent) and will appear positive (up) in DEPT-135.

  • Validation Step:

    • Locate the C13 signal (lactone CH-O, ~76-78 ppm).

    • Look for the adjacent C12 signal in the aliphatic region.[1]

    • Pass Criteria: Presence of a methine signal in HSQC/DEPT corresponding to C12. Absence of quaternary signal at ~75 ppm.[1]

Checkpoint 2: 9-Oxime Verification

The transformation of the ketone to the oxime significantly alters the chemical environment of C9.[1]

PositionCarbon TypeChemical Shift (

)
Diagnostic Feature
C9 (Ketone) C=O~ 220 - 222 ppmDownfield ketone region.
C9 (Oxime) C=N~ 168 - 172 ppm Significant upfield shift.
C1 (Lactone) O-C=O~ 175 - 178 ppmRemains relatively stable.
  • Validation Step: In the 13C spectrum, ensure the disappearance of the signal >200 ppm and the appearance of a new quaternary signal near 170 ppm.[1] HMBC correlation from H8 and H10 to this new carbon confirms the assignment.[1]

Checkpoint 3: E/Z Geometric Isomerism

The 9-oxime can exist as E (trans) or Z (cis) isomers. The E-isomer is typically the thermodynamic product, but mixtures are common.[1]

  • Mechanism: The orientation of the oxime hydroxyl group (-OH) influences the chemical shifts of neighboring protons (H8, H10) via steric compression and anisotropy.[1]

  • NOESY Analysis:

    • E-Isomer: The -OH group is oriented away from the macrocycle's "folded-in" region.

    • Z-Isomer: The -OH group is spatially closer to H8 and H10.

  • 13C Shift Diagnostic:

    • The C9 chemical shift often differs by 1-2 ppm between isomers.[1]

    • Adjacent carbons (C8, C10) will show "gamma-gauche" type shielding effects depending on the steric bulk of the -OH vs the lone pair.

Logic for Isomer Assignment:

IsomerLogic Start Analyze C9 Signal Region Split Single or Double Peak? Start->Split Single Pure Isomer Split->Single Double E/Z Mixture Split->Double NOESY Run NOESY/ROESY Single->NOESY Double->NOESY E_Iso E-Isomer: Weak/No NOE between Oxime-OH and H8/H10 NOESY->E_Iso Z_Iso Z-Isomer: Strong NOE between Oxime-OH and H8/H10 NOESY->Z_Iso

Figure 2: Decision tree for assigning E/Z configuration of the 9-oxime moiety.

Part 4: Summary of Diagnostic Signals

MoietySignal TypeApprox. Shift (

)
MultiplicityNotes
C9 13C168 - 172 ppmQuaternary (Cq)Diagnostic for Oxime.
C12 13C35 - 45 ppmMethine (CH)Diagnostic for 12-Deoxy. Positive in DEPT-135.
H12 1H1.5 - 2.0 ppm*MultipletCoupled to H11 and H13.
N-OH 1H8.0 - 11.0 ppmBroad SingletVisible in dry

or DMSO.
C1 13C175 - 178 ppmQuaternaryLactone Carbonyl.

*Note: Exact aliphatic shifts vary with concentration and temperature.[1] Use HSQC for definitive assignment.

References

  • Use of NMR for Erythromycin B (12-deoxy)

    • Barber, J., et al. "Erythromycin B: conformational analysis and antibacterial activity." Med.[1][2] Chem. Commun., 2011.[1]

  • Macrolide Oxime Geometric Isomerism

    • Gharbi-Benarous, J., et al. "A Comparative NMR Study between the Macrolide Antibiotic Roxithromycin and Erythromycin A." J. Med.[1] Chem., 1991.

  • General Macrolide NMR Assignment Protocols

    • Everett, J. R., & Tyler, J. W. "An analysis of the 1H and 13C n.m.r. spectra of erythromycin A using two-dimensional methods." J. Chem. Soc., Perkin Trans.[1] 1, 1985.

  • 13C Chemical Shift Data

    • "13C NMR Chemical Shifts," Oregon State University.

Sources

High-Resolution Mass Spectrometry Profiling of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of semi-synthetic macrolide antibiotics. It focuses on the structural characterization and quantification of 12-Deoxyerythromycin 9-Oxime (synonymous with Erythromycin B 9-Oxime ), a critical intermediate and impurity in the synthesis of Roxithromycin and Clarithromycin.

Application Note & Protocol: AN-MACRO-012

Executive Summary & Strategic Importance

12-Deoxyerythromycin 9-Oxime (C₃₇H₆₈N₂O₁₂) is the oxime derivative of Erythromycin B. It differs from the more common Erythromycin A 9-Oxime by the absence of a hydroxyl group at the C12 position of the macrolactone ring.

In drug development, this molecule serves two critical roles:

  • Synthetic Intermediate: It is the direct precursor to 12-Deoxyroxithromycin (Roxithromycin Impurity H).

  • Critical Impurity: Its presence in final drug products indicates incomplete purification of the starting material (Erythromycin A often contains Erythromycin B) or side-reactions during the oximation step.

Accurate MS profiling is essential because its mass (m/z ~733.5) is isobaric with Erythromycin A (m/z ~734.5) within low-resolution instruments, potentially leading to false identification if high-resolution mass spectrometry (HRMS) or specific fragmentation patterns are not utilized.

Chemical Identity & Properties

Before initiating MS analysis, the analyst must verify the physicochemical properties of the target analyte.

PropertySpecification
Common Name 12-Deoxyerythromycin 9-Oxime (Erythromycin B Oxime)
CAS Number 53274-43-4
Molecular Formula C₃₇H₆₈N₂O₁₂
Monoisotopic Mass 732.4772 Da
[M+H]⁺ Exact Mass 733.4845 m/z
Structural Feature Macrolide ring lacking C12-OH; C9-Ketone replaced by Oxime (=N-OH)
pKa (Predicted) ~8.8 (Desosamine nitrogen), ~11.5 (Oxime)

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation[3]
  • Stock Solution: Dissolve 1.0 mg of 12-Deoxyerythromycin 9-Oxime reference standard in 1.0 mL of Methanol (HPLC grade). Store at -20°C.

  • Working Solution: Dilute stock to 1 µg/mL in Mobile Phase A/B (50:50) for direct infusion or LC injection.

  • Matrix Prep (for Impurity Analysis): Dissolve 10 mg of bulk API (e.g., Roxithromycin) in 10 mL Diluent (Acetonitrile:Ammonium Acetate buffer, 40:60).

Liquid Chromatography Conditions

Macrolides are basic and prone to peak tailing on silica-based columns. High pH conditions are recommended to suppress ionization of residual silanols and improve peak shape.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XBridge C18 BEH, 2.1 x 100 mm, 1.7 µm (or equivalent high-pH stable column).

  • Column Temp: 45°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% -> 70% B (Linear)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

  • Acquisition Mode: Full Scan (m/z 500–1000) followed by dd-MS² (Data Dependent MS/MS).

  • Collision Energy (HCD/CID): Stepped NCE 25, 35, 45%.

Logical Workflow Diagram

The following diagram illustrates the decision matrix for identifying this specific impurity amidst a complex macrolide background.

G Sample Macrolide Sample (Roxithromycin/Clarithromycin) LC UHPLC Separation (pH 10, C18 Column) Sample->LC MS1 Full Scan MS1 Search for [M+H]+ = 733.4845 LC->MS1 Decision Peak Detected? MS1->Decision MS2 Targeted MS/MS (Precursor m/z 733.5) Decision->MS2 Yes False Not Detected / Different Isomer Decision->False No Frag1 Check Fragment 1: Loss of Cladinose (-158 Da) m/z 575.4 MS2->Frag1 Frag2 Check Fragment 2: Loss of Water (-18 Da) m/z 557.4 Frag1->Frag2 Frag3 Check Diagnostic Ion: Desosamine m/z 158.1 Frag2->Frag3 Result CONFIRMED IDENTITY: 12-Deoxyerythromycin 9-Oxime Frag3->Result

Caption: Analytical workflow for the isolation and confirmation of 12-Deoxyerythromycin 9-Oxime.

Results & Discussion: Fragmentation Analysis

MS¹ Spectrum Interpretation

In the positive ESI mode, 12-Deoxyerythromycin 9-Oxime forms a protonated molecule [M+H]⁺ at m/z 733.4845 .

  • Differentiation Note: Erythromycin A (parent drug) has a mass of 733.46 (monoisotopic) but usually appears as 734.46 [M+H]⁺. Erythromycin B Oxime (733.[2]48) is isobaric with Erythromycin A neutral mass, but distinct in [M+H]⁺ (733.5 vs 734.5).

  • Critical Check: If you see m/z 733.5, it is likely the oxime of the deoxy-variant. If you see 734.5, it is likely Erythromycin A.

MS² Fragmentation Pathway

The fragmentation of macrolide oximes follows a predictable pathway dominated by the cleavage of the glycosidic bonds (cladinose and desosamine sugars).

Fragment Ion (m/z)Identity / MechanismDiagnostic Value
733.48 Precursor [M+H]⁺ Parent Molecule
575.38 [M+H - Cladinose]⁺ Primary Diagnostic. Loss of neutral cladinose sugar (C₈H₁₄O₃, 158 Da). Note: For Erythromycin A Oxime, this ion would be at m/z 591.
557.37 [M+H - Cladinose - H₂O]⁺ Secondary fragment. Dehydration of the macrolactone ring.
399.26 [M+H - Cladinose - Desosamine]⁺ Loss of both sugars. Represents the naked 12-deoxy-9-oxime macrolactone ring.
158.12 [Desosamine + H]⁺ Common to all erythromycin derivatives. Confirms presence of amino-sugar.
Fragmentation Logic Diagram

The following diagram details the specific mass losses that validate the "12-Deoxy" structure.

Fragmentation Parent Parent Ion [M+H]+ = 733.5 (12-Deoxy-9-Oxime) Step1 Loss of Cladinose (Neutral -158 Da) Parent->Step1 Diagnostic Diagnostic Ion m/z 158.1 (Desosamine) Parent->Diagnostic Direct Cleavage Frag1 Fragment 1 m/z 575.4 (Descladinosyl) Step1->Frag1 Step2 Loss of H2O (-18 Da) Frag1->Step2 Frag2 Fragment 2 m/z 557.4 (Dehydrated) Step2->Frag2

Caption: MS/MS fragmentation pathway showing sequential loss of sugar moieties.

Method Validation & Troubleshooting

Linearity and Sensitivity
  • LOD: Typically < 5 ng/mL using MRM transition 733.5 -> 575.4.

  • Linearity: 10 ng/mL to 5000 ng/mL (R² > 0.99).

Common Interferences
  • Erythromycin A (m/z 734.5): The ¹³C isotope of Erythromycin B Oxime (m/z 734.5) can interfere with Erythromycin A quantification. Chromatographic separation is required.[3][4]

  • Erythromycin A Oxime (m/z 749.5): Elutes earlier than the 12-deoxy variant due to the extra hydroxyl group (more polar).

  • Z/E Isomerism: The oxime group can exist as E and Z isomers. These often separate as two distinct peaks in chromatography. The E-isomer is usually the active intermediate; the Z-isomer is considered an impurity. Both will have identical mass spectra.

Troubleshooting Guide
  • Issue: Signal at m/z 733 is present, but retention time has shifted.

    • Cause: pH of mobile phase is incorrect. Macrolide retention is highly pH-dependent. Ensure pH is > 9.0 for robust retention on C18.

  • Issue: Low sensitivity for fragment m/z 575.

    • Cause: Collision energy too high. The glycosidic bond is labile; high energy may shatter the molecule directly to m/z 158. Lower CE to 15-20 eV.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Roxithromycin Monograph: Impurity Standards. (Defines 12-Deoxyroxithromycin and related oxime intermediates).

  • ResearchGate . Mass spectra of Erythromycin B and products. (Provides fragmentation basis for 12-deoxy macrolides). Available at: [Link]

Sources

Application Note: 12-Deoxyerythromycin 9-Oxime in Antibacterial Research

[1]

Executive Summary & Strategic Significance

In the "Macrolide Renaissance," researchers are moving beyond first-generation compounds (Erythromycin A) to overcome two primary failure modes: acid instability and ribosomal resistance .

12-Deoxyerythromycin 9-Oxime represents a critical chemical probe in this domain. It is not merely an intermediate; it is a "dual-stabilized" scaffold that allows researchers to decouple the effects of acid degradation from intrinsic ribosomal binding affinity.

  • The "12-Deoxy" Modification: Removes the hydroxyl group at position C12 (mimicking Erythromycin B), preventing specific metabolic oxidations and altering lipophilicity, often with a minor trade-off in potency.

  • The "9-Oxime" Modification: Converts the C9 ketone to an oxime (=N-OH), effectively blocking the primary pathway of acid-catalyzed degradation (spiroketalization).

This Application Note details the protocols for utilizing this compound to profile next-generation macrolide stability and validates its use as a robust scaffold for semi-synthetic modifications (e.g., Beckmann rearrangement to azalides).

Mechanistic Context: The Acid-Stability Problem

To understand the utility of 12-Deoxyerythromycin 9-Oxime, one must first visualize the failure mode of native Erythromycin A. In acidic environments (gastric pH), the C6-OH attacks the C9-Ketone, followed by the C12-OH attacking the resulting hemiketal. This forms a biologically inactive spiroketal .

By employing 12-Deoxyerythromycin 9-Oxime, researchers eliminate both the electrophile (C9 ketone) and the secondary nucleophile (C12 hydroxyl), creating a molecule immune to this degradation pathway.

Visualization: Macrolide Stabilization Logic

MacrolideStabilityEryAErythromycin A(Native)AcidAcidic Environment(pH < 4.0)EryA->AcidExposedEryB12-Deoxyerythromycin(Erythromycin B)EryA->EryBRemove C12-OH(Biosynthetic/Synthetic)SpiroSpiroketal(Inactive)Acid->SpiroC6-OH attacks C9-KetoneC12-OH attacks C9Oxime12-Deoxyerythromycin9-OximeAcid->OximeNO REACTION(Ketone blocked, C12-OH absent)EryB->OximeDerivatize C9-Ketoneto Oxime (=N-OH)Oxime->AcidExposed

Figure 1: Structural logic showing how 12-Deoxyerythromycin 9-Oxime evades the spiroketalization pathway that inactivates native Erythromycin A.

Protocol 1: Chemical Stability Profiling (The "Acid Challenge")

This protocol quantifies the stability advantage of the 9-oxime derivative compared to Erythromycin A. This is essential when validating new scaffolds for oral bioavailability.

Reagents
  • Compound A: Erythromycin A (Control)

  • Compound B: 12-Deoxyerythromycin 9-Oxime (Test)

  • Buffer: 0.1 N HCl (pH ~1.0) and Phosphate Buffer (pH 7.0)

  • Quench Solution: 0.1 N NaOH

  • Solvent: Acetonitrile (HPLC Grade)

Workflow
  • Stock Preparation: Dissolve 10 mg of each compound in 1 mL of Acetonitrile (10 mg/mL).

  • Acid Exposure:

    • Add 100 µL of Stock to 900 µL of 0.1 N HCl .

    • Incubate at 37°C .

    • Timepoints: T=0, T=10 min, T=30 min, T=60 min.

  • Neutral Exposure (Control):

    • Add 100 µL of Stock to 900 µL of Phosphate Buffer (pH 7.0) .

    • Incubate at 37°C for 60 min.

  • Quenching: At each timepoint, remove 100 µL of the reaction mixture and immediately add to 100 µL of 0.1 N NaOH (or saturated NaHCO3) to neutralize.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Expected Results (Data Interpretation)
TimepointErythromycin A (% Remaining)12-Deoxyerythromycin 9-Oxime (% Remaining)Interpretation
0 min 100%100%Baseline
10 min ~40%>98%Rapid degradation of Ery A begins.
30 min <10%>95%Ery A largely converted to anhydro-erythromycin.
60 min <1%>90%Validation: The Oxime derivative is acid-stable.

Protocol 2: In Vitro Antibacterial Activity (MIC Determination)

While the 9-oxime derivative is highly stable, the removal of the 12-OH group can affect ribosomal binding. This protocol assesses the "potency cost" of the modification.

Method: Broth Microdilution (CLSI Standards)

Target Organisms: Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% lysed horse blood.

  • Inoculum: Prepare a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100.

  • Plate Setup:

    • Dispense 100 µL of media into 96-well plates.

    • Perform serial 2-fold dilutions of 12-Deoxyerythromycin 9-Oxime (Range: 64 µg/mL to 0.06 µg/mL).

    • Add 100 µL of diluted inoculum to each well.

  • Incubation: 35°C for 16-20 hours (ambient air for S. aureus; 5% CO2 for S. pneumoniae).

  • Readout: The MIC is the lowest concentration with no visible growth.

Critical Analysis
  • Erythromycin A (Ref): Typically 0.25 - 0.5 µg/mL against sensitive S. aureus.

  • 12-Deoxyerythromycin 9-Oxime: Expect MICs to be 2-4 fold higher (e.g., 1.0 - 2.0 µg/mL).

  • Why? The C12-OH group provides a hydrogen bond contact with the 23S rRNA. Removing it (12-deoxy) slightly reduces affinity, but the gain in acid stability (pharmacokinetics) often outweighs this loss in in vivo efficacy models.

Synthetic Utility: The Beckmann Rearrangement[2][3]

For medicinal chemists, this compound is a "gateway" intermediate. The 9-oxime is the required functional group to expand the 14-membered ring into a 15-membered azalide (Azithromycin-like core).

Synthetic Pathway Visualization

SynthesisWorkflowInput12-Deoxyerythromycin9-OximeStep1Beckmann Rearrangement(Tos-Cl / NaHCO3)Input->Step1InterImino EtherIntermediateStep1->InterStep2Reduction(NaBH4)Inter->Step2Product12-Deoxy-Azalide(Ring Expanded)Step2->Product

Figure 2: Workflow for converting the 9-Oxime scaffold into ring-expanded azalides.

Protocol Summary:

  • Dissolve 12-Deoxyerythromycin 9-Oxime in acetone/water.

  • Treat with p-Toluenesulfonyl chloride (Tos-Cl) and Sodium Bicarbonate at 0-5°C.

  • The rearrangement yields the imino ether .

  • Subsequent reduction (Sodium Borohydride) yields the 12-deoxy-azalide , a novel scaffold for testing against resistant strains.

References

  • Mechanism of Macrolide Binding: Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967–2983.

  • Acid Stability of Erythromycin Oximes: Djokic, S., et al. (1986). Erythromycin series.[1][2][3][4][5][6][7][8][9][10] Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.

  • Role of C12-OH in Binding (SAR): Liang, J. H., et al. (2005). Synthesis and antibacterial activity of novel C12 ethyl ketolides. Bioorganic & Medicinal Chemistry Letters, 15(5), 1307-1310.

  • Spiroketalization Mechanism: Kurath, P., et al. (1971). Acid degradation of erythromycin A and erythromycin B. Experientia, 27, 362.

Application Note: In Vivo Pharmacokinetic & Pharmacodynamic Profiling of 12-Deoxyerythromycin 9-Oxime

[1]

Executive Summary

This technical guide outlines the experimental framework for evaluating 12-Deoxyerythromycin 9-Oxime (CAS: 53274-43-4), a semi-synthetic macrolide derivative.[1] While often utilized as a chemical intermediate for advanced azalides (e.g., roxithromycin analogs), this compound possesses distinct physicochemical properties—specifically enhanced acid stability compared to Erythromycin A—that necessitate precise in vivo profiling.[1]

This document provides self-validating protocols for Pharmacokinetic (PK) analysis in rats and Gastrointestinal (GI) motility assessment in mice . It addresses the specific challenges of macrolide formulation, bioanalysis, and the physiological interpretation of the "motilide" effect inherent to this structural class.

Compound Characterization & Formulation Strategy

Chemical Rationale

The "12-deoxy" modification (structurally analogous to Erythromycin B) and the "9-oxime" substitution are critical stability features.[1]

  • 9-Oxime: Prevents the formation of the internal hemiketal and spiroketal degradation products that render Erythromycin A inactive in gastric acid.

  • 12-Deoxy: Removes the C12 hydroxyl group, further reducing steric hindrance and altering lipophilicity.

Formulation Protocol

Macrolides are lipophilic bases (pKa ~8.8).[1] 12-Deoxyerythromycin 9-Oxime requires specific solubilization to prevent precipitation upon physiological dilution.[1]

Vehicle System: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH 6.5).[1]

StepActionTechnical Note
1 Weigh 20 mg of CompoundUse an analytical balance (±0.01 mg).
2 Add 5% volume DMSOVortex for 60s. Ensure complete wetting.
3 Add 10% volume Solutol HS-15Heat shock at 37°C for 5 mins if turbid.
4 Slowly add 85% SalineAdd dropwise while vortexing to prevent "crashing out."[1]
5 Adjust pHAdjust to pH 6.5 ± 0.2 using 0.1M HCl. Do not exceed pH 8 (precipitation risk).[1]
6 FiltrationPass through 0.22 µm PVDF filter.

Experiment A: Pharmacokinetic Profiling (Rat Model)

Objective: To quantify oral bioavailability (

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), double-cannulated (Jugular/Femoral).[1]

  • Groups:

    • Group A: IV Bolus (2 mg/kg).[1]

    • Group B: Oral Gavage (10 mg/kg).[1]

  • N: 4 animals per group.

Workflow Visualization

The following diagram illustrates the critical path for the PK study, emphasizing the timing of bioanalysis to capture the distribution phase.

PK_WorkflowDosingDosing (T=0)IV or POSamplingSerial Blood Sampling(0.083 - 24h)Dosing->Sampling CannulatedProcessPlasma Separation(4°C, 3000g)Sampling->Process < 30 minsExtractProtein Precipitation(Acetonitrile + IS)Process->Extract -80°C StorageAnalysisLC-MS/MSQuantificationExtract->Analysis

Caption: Figure 1. Pharmacokinetic workflow ensuring sample integrity for labile macrolides.

Sampling Protocol
  • Acclimation: Animals must be fasted 12h prior to PO dosing (water ad libitum).

  • Collection: Withdraw 0.2 mL blood via jugular catheter at: 5min, 15min, 30min, 1h, 2h, 4h, 6h, 8h, 24h.

  • Anticoagulant: K2-EDTA (Heparin is avoided due to potential interference with macrolide ionization in MS).[1]

  • Processing: Centrifuge immediately at 3000 x g, 4°C, 10 min. Flash freeze plasma.[1]

Experiment B: Gastrointestinal Motility (Charcoal Meal Test)

Objective: Erythromycin derivatives often act as motilin receptor agonists. This experiment assesses the prokinetic potential (or side effect profile) of the 9-oxime derivative.

Mechanism of Action

Macrolides mimic motilin, triggering Phase III migrating motor complexes (MMC).[1] The 9-oxime modification can alter receptor affinity.

Motility_PathwayDrug12-Deoxyerythromycin9-OximeReceptorMotilin Receptor(GPCR)Drug->Receptor Agonist BindingSignalingCalcium Influx(Smooth Muscle)Receptor->Signaling Gq PathwayEffectGastric Contraction(Prokinetic Effect)Signaling->Effect Peristalsis

Caption: Figure 2.[1] Signal transduction pathway for macrolide-induced gastrointestinal motility.

Protocol (Mouse)[1]
  • Species: ICR Mice (Male, 25-30g).[1]

  • Test Agent: 12-Deoxyerythromycin 9-Oxime (10 mg/kg, PO).[1]

  • Control: Saline (Vehicle).

  • Marker: 5% Activated Charcoal / 10% Gum Arabic suspension.

Step-by-Step:

  • Fast: Starve mice for 18 hours (water available).

  • Pre-treatment: Administer Test Agent or Vehicle orally (T = -30 min).

  • Meal Administration: Administer 0.2 mL Charcoal Meal orally (T = 0).

  • Termination: Euthanize mice at T = +20 min (Cervical dislocation).

  • Measurement:

    • Excise the small intestine (Pylorus to Caecum).

    • Measure Total Length (

      
      ).[1]
      
    • Measure Distance traveled by Charcoal Front (

      
      ).[1][2]
      
  • Calculation:

    
    [1]
    

Bioanalysis (LC-MS/MS)

System: Agilent 6400 Series Triple Quad or equivalent. Column: C18 (e.g., Waters XBridge), 2.1 x 50 mm, 3.5 µm.[1]

Mass Spectrometry Parameters

Macrolides ionize efficiently in ESI Positive mode.

  • Parent Ion (Q1): m/z 733.5 [M+H]+ (Calculated based on MW ~732.9 for C37H68N2O12).[1]

  • Daughter Ion (Q3): m/z 158.1 (Desosamine sugar fragment - universal for erythromycin derivatives).[1]

  • Internal Standard: Clarithromycin (m/z 748.5 → 158.1).[1]

Gradient Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow: 0.4 mL/min.

Time (min)%B
0.010
1.010
3.090
4.090
4.110
6.0Stop

References

  • Periti, P., et al. (1989).[1] Clinical pharmacokinetics of the macrolide antibiotics. Clinical Pharmacokinetics.[1][3][4][5]

  • Peeters, T. L. (1993).[1] Erythromycin and other macrolides as prokinetic agents. Gastroenterology.[1][2][6]

  • Kibwage, I. O., et al. (1987).[1] Translactonization in erythromycin derivatives. Journal of Organic Chemistry. [1]

  • PubChem. (2023).[1] Erythromycin A 9-oxime Compound Summary.[1][7][8] National Library of Medicine.

  • Simson Pharma. (2023).[1] 12-Deoxyerythromycin 9-Oxime Reference Standard.[1][1]

Troubleshooting & Optimization

Technical Support Center: 12-Deoxyerythromycin 9-Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for Erythromycin B 9-Oxime

Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1]

Executive Summary: The 12-Deoxy Advantage

You are synthesizing 12-Deoxyerythromycin 9-Oxime (chemically synonymous with Erythromycin B 9-Oxime ).[1] Unlike Erythromycin A, your starting material lacks the C12-hydroxyl group.[1]

Expert Insight: This structural difference renders 12-deoxyerythromycin significantly more acid-stable (approx.[1] 40x) than Erythromycin A.[1][2][3][4][5] The C12-OH in Erythromycin A attacks the C9-ketone/hemiketal to form the inactive spiroketal (anhydroerythromycin). Without C12-OH, this degradation pathway is blocked.[1] However , the cladinose sugar at C3 is still susceptible to acid-catalyzed hydrolysis.[1] Therefore, while you have a wider stability window, pH control remains the critical variable for yield.

Module 1: Optimized Synthesis Protocol

Standardized for High E-Isomer Selectivity

The Challenge: The reaction of erythromycin with hydroxylamine yields two geometric isomers: E (trans) and Z (cis) . The E-isomer is the bioactive/desired intermediate. Standard methanol protocols often yield significant Z-isomer (up to 30-40%).[1]

The Solution: Switch from Methanol to Isopropanol (IPA) with Acetic Acid . This solvent system shifts the thermodynamic equilibrium to favor the E-isomer (>6:1 ratio) and simplifies workup.

Reagents & Stoichiometry
ComponentEquiv. (Molar)Role
12-Deoxyerythromycin (Ery B) 1.0Substrate
Hydroxylamine HCl 10.0 - 20.0Reagent (Excess drives equilibrium)
Sodium Acetate (Trihydrate) 10.0 - 20.0Buffer (Maintains pH 6.0–7.[1]0)
Isopropanol (IPA) Solvent (5-7 mL/g)Promotes E-isomer precipitation
Acetic Acid (Glacial) CatalyticProton source for activation
Step-by-Step Workflow
  • Solvation: Dissolve 12-Deoxyerythromycin in Isopropanol (IPA).

  • Reagent Prep: In a separate vessel, mix Hydroxylamine HCl and Sodium Acetate in a minimal amount of water or methanol (if solubility is an issue), then add to the IPA solution.

    • Note: Alternatively, add solid reagents directly if using high agitation.[1]

  • Acidification: Add Glacial Acetic Acid dropwise to adjust apparent pH to 6.0 – 6.5 .

  • Reaction: Heat to 50°C ± 5°C for 24–30 hours.

    • Checkpoint: Monitor via TLC/HPLC.[1][6] Disappearance of ketone starting material is the primary metric.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1][2][3][6]

    • Add Isopropyl Acetate (reduces emulsion formation compared to DCM).[1]

    • Adjust pH to 11.0 using 4N NaOH (slow addition).[1][2][3] Why? This deprotonates the oxime and forces it into the organic layer while keeping impurities in the aqueous phase.

    • Separate layers.[1] Wash organic layer with water/brine.[1]

    • Concentrate to dryness or crystallize from IPA/Water.[1]

Module 2: Troubleshooting Guide (FAQ)

Category A: Low Conversion / Starting Material Remaining

Q: I still see 15% starting material after 48 hours. Should I increase the temperature?

  • Recommendation: No. Increasing temperature >60°C promotes degradation of the macrolide ring and cladinose hydrolysis.

  • Root Cause: The reaction is an equilibrium. Water accumulation (from the salt formation) can push the reaction backward.

  • Fix: Add a molecular sieve trap or use anhydrous reagents.[1] Ensure Hydroxylamine excess is at least 15 equivalents.[1]

Category B: Impurity Formation

Q: I am seeing a mass peak corresponding to [M-158]. What is this?

  • Diagnosis: This is Decladinosyl-12-deoxyerythromycin Oxime .[1] You have lost the cladinose sugar.[7][8]

  • Root Cause: The pH dropped below 4.0. Hydroxylamine HCl is acidic; if your buffer capacity (Sodium Acetate) was insufficient, the reaction became too acidic.[1]

  • Fix: Monitor pH hourly during the first 6 hours. Re-charge Sodium Acetate if pH drifts < 5.5.[1]

Category C: Isomer Issues

Q: My E/Z ratio is 50:50. How do I improve the E-isomer yield?

  • Diagnosis: Kinetic control favored the Z-isomer, or the solvent system stabilized the Z-form.

  • Fix (Post-Reaction): Base-Catalyzed Isomerization.

    • Isolate the crude oxime mixture.[1]

    • Dissolve in Ethanol.

    • Add 1-2 equivalents of LiOH or NaOH.[1]

    • Stir at room temperature for 12 hours. The base facilitates the thermodynamic equilibration to the more stable E-isomer.

    • Quench and re-extract.[1][6]

Module 3: Logic & Pathway Visualization

The following diagram illustrates the decision logic for optimizing the synthesis and troubleshooting failures.

OximeSynthesis Start Start: 12-Deoxyerythromycin + NH2OH-HCl SolventCheck Solvent System? Start->SolventCheck Reaction Reaction: 50°C, pH 6.5 SolventCheck->Reaction Use IPA/AcOH (Preferred) SolventCheck->Reaction Use MeOH (Risk of Z-isomer) CheckTLC Checkpoint: HPLC/TLC Reaction->CheckTLC Success High Yield (>90%) High E-Isomer CheckTLC->Success Conversion >95% LowConv Issue: Low Conversion (Starting Material Left) CheckTLC->LowConv SM >10% Hydrolysis Issue: Cladinose Loss (Mass M-158) CheckTLC->Hydrolysis Impurity >5% HighZ Issue: High Z-Isomer (>20% Z-form) CheckTLC->HighZ Z-Isomer >10% FixTime Action: Add 5 eq NH2OH Check Water Content LowConv->FixTime FixPH Action: Buffer Failure Add NaOAc to pH 6.0 Hydrolysis->FixPH FixIso Action: Base Isomerization (LiOH/EtOH) HighZ->FixIso FixTime->Reaction Restart FixPH->Reaction Adjust FixIso->Success Reprocess

Caption: Decision tree for 12-Deoxyerythromycin 9-Oxime synthesis, linking common failure modes (red) to specific corrective actions (grey).

References

  • Comparison of Acid Stability: Fiese, E. F., & Steffen, S. H. (1990).[1][9] Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy.

    • Relevance: Establishes the baseline stability difference between Erythromycin A and its derivatives, validating the "Expert Insight" on 12-deoxy stability.
  • Oxime Synthesis Protocol (IPA/Acetic Acid): Chang, S. J. (2000).[1] Process for preparing erythromycin A oxime. U.S. Patent No. 5,808,017 (and EP0970099B1).[1]

    • Relevance: The primary source for the "Gold Standard" IPA/Acetic Acid method which improves E/Z selectivity.
  • Isomerization of Z to E: Cachet, T., et al. (1989).[1] Analysis and stability of erythromycin A oximes. International Journal of Pharmaceutics.

    • Relevance: Provides the mechanistic basis for base-catalyzed isomerization of the Z-oxime to the bioactive E-oxime.
  • Impurity Profiling: Erythromycin A 9-Oxime (Z-Isomer) Reference Standards. Veeprho Laboratories.[1]

    • Relevance: Confirms the Z-isomer as a standard impurity and provides CAS data for verific

Sources

Technical Support Center: Investigating the Degradation Products of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 12-Deoxyerythromycin 9-Oxime. This guide is designed to provide you with in-depth technical and practical insights into potential degradation pathways and to offer robust troubleshooting strategies for your experimental workflows. Given that specific literature on the degradation of 12-Deoxyerythromycin 9-Oxime is not extensively available, this guide leverages established knowledge of erythromycin and other macrolide antibiotic degradation pathways to provide a predictive and methodological framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 12-Deoxyerythromycin 9-Oxime based on its structure?

A1: Based on the structure of 12-Deoxyerythromycin 9-Oxime and known degradation patterns of related macrolides, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][3][4][5]

  • Hydrolysis: The large macrolactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring and loss of biological activity.[1][6] The ester linkage of the lactone is a primary target.

  • Oxidation: The tertiary amine on the desosamine sugar is a potential site for oxidation, which could lead to the formation of an N-oxide.[7][8][9] Additionally, other parts of the molecule could be susceptible to oxidative degradation, particularly when exposed to oxidizing agents or conditions that generate reactive oxygen species.

  • Photodegradation: Macrolide antibiotics can be sensitive to light.[2][3][4][5] Exposure to UV or even ambient light over extended periods could induce photochemical reactions, leading to a variety of degradation products. The specific chromophores in the molecule will influence its photosensitivity.

Q2: I am seeing unexpected peaks in my HPLC analysis of a 12-Deoxyerythromycin 9-Oxime sample. Could these be degradation products?

A2: It is highly probable that unexpected peaks are related to degradation, especially if the sample has been stored for an extended period, exposed to non-ideal conditions (e.g., light, temperature extremes), or subjected to harsh analytical conditions. To confirm if these are degradation products, a forced degradation study is the recommended approach.[10][11][12][13][14]

Q3: How can I definitively identify the structure of an unknown degradation product?

A3: Structure elucidation of unknown impurities requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful first step for obtaining the molecular weight of the impurity.[15] For unambiguous structure determination, techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and subsequent isolation of the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing) in HPLC analysis Interaction of the basic nitrogen on the desosamine sugar with residual silanols on the silica-based column.1. Use a mobile phase with a pH that ensures the analyte is in a single ionic form (e.g., pH > 8 to deprotonate the amine). 2. Incorporate a competing base, like triethylamine, into the mobile phase. 3. Employ a modern, base-deactivated HPLC column.
Inconsistent degradation profiles in forced degradation studies 1. Inconsistent stress conditions (temperature, pH, light intensity). 2. Interaction with container materials. 3. Secondary degradation of primary products.1. Precisely control and monitor all stress parameters. 2. Use inert containers (e.g., borosilicate glass). 3. Analyze samples at multiple time points to track the formation and disappearance of degradants.[11]
Difficulty in separating degradation products from the parent compound Co-elution of structurally similar compounds.1. Optimize the HPLC method by systematically varying the mobile phase composition, gradient, pH, and column temperature.[16] 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Consider alternative separation techniques like Ultra-Performance Liquid Chromatography (UPLC) for higher resolution.
Low recovery of the parent drug and its degradants 1. Adsorption to container surfaces. 2. Precipitation of the compound or its degradants. 3. Further degradation during the analytical process.1. Use silanized glassware or polypropylene containers. 2. Ensure the sample remains fully dissolved in the chosen diluent. 3. Protect samples from light and maintain appropriate temperatures during analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of 12-Deoxyerythromycin 9-Oxime

This protocol outlines a systematic approach to induce degradation and identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Materials:

  • 12-Deoxyerythromycin 9-Oxime

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 12-Deoxyerythromycin 9-Oxime at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of 12-Deoxyerythromycin 9-Oxime in a thermostatically controlled oven at 80°C.

    • Withdraw samples at 24, 48, and 72 hours.

    • Prepare solutions of the withdrawn samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 12-Deoxyerythromycin 9-Oxime to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.[16][17]

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A starting point could be 60% A and 40% B.[18][19]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm (as macrolides often lack a strong chromophore at higher wavelengths).[18][19]

  • Column Temperature: 35°C

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Linearity: Establish a linear relationship between the concentration of 12-Deoxyerythromycin 9-Oxime and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing Degradation and Analytical Workflows

Degradation_Pathway API 12-Deoxyerythromycin 9-Oxime Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Photolysis Photolysis (UV/Visible Light) API->Photolysis Degradant1 Ring-Opened Product Hydrolysis->Degradant1 Degradant2 N-Oxide Derivative Oxidation->Degradant2 Degradant3 Photodegradants Photolysis->Degradant3

Caption: Predicted degradation pathways for 12-Deoxyerythromycin 9-Oxime.

Analytical_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acid HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Heat Heat->HPLC Light Light Light->HPLC LCMS LC-MS (Molecular Weight) HPLC->LCMS NMR Isolate & NMR (Structure Elucidation) LCMS->NMR

Caption: Workflow for identification and characterization of degradation products.

References

  • Jeliński, T., et al. (2019). Hydrolysis of 2'-esters of erythromycin. PubMed. Available at: [Link]

  • Chen, J., et al. (2019). Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]

  • Peric, M., et al. (2010). Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. PMC. Available at: [Link]

  • Chen, J., et al. (2019). Full article: Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]

  • Djeffal, L., et al. (2016). Degradation of macrolide antibiotic in water by heterogeneous photocatalysis. ASJP. Available at: [Link]

  • Ahmad, I., et al. (2022). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Exploring the aqueous photodegradation of three ionisable macrolide antibiotics: Kinetics, intermediates and photoinduced toxicity. Lancaster University Research Directory. Available at: [Link]

  • Andersen, J. F., et al. (2018). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. MDPI. Available at: [Link]

  • Watkins, P. B., et al. (1989). The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin. PubMed. Available at: [Link]

  • Luiz, D. B., et al. (2010). Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment. PubMed. Available at: [Link]

  • N/A. Pharmaceutical chemistry. Google Books.
  • Järvinen, A., et al. (1992). Effect of food on absorption and hydrolysis of erythromycin acistrate. PubMed. Available at: [Link]

  • Daghrir, R., & Drogui, P. (2013). Industrial Catalytic Production Process of Erythromycin. MDPI. Available at: [Link]

  • N/A. (2014). Inactivation of the macrolide erythromycin by hydrolysis. ResearchGate. Available at: [Link]

  • Luiz, D. B., et al. (2010). Identification of Degradation Products of Erythromycin A Arising from Ozone and Advanced Oxidation Process Treatment. ResearchGate. Available at: [Link]

  • N/A. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. Available at: [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • N/A. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]

  • N/A. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • N/A. (2009). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]

  • N/A. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Erythromycin Related Impurities in Topical Dosage Form. ResearchGate. Available at: [Link]

  • Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. Available at: [Link]

  • Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]

  • Kiyoshi, I., et al. (1995). A Kinetic Study on the Degradation of Erythromycin A in Aqueous Solution. PubMed. Available at: [Link]

  • N/A. (2018). A kind of impurity removal method applied to 9-(E)-erythromycin oxime. Google Patents.
  • Rapelly, G. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

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Technical Support Center: 12-Deoxyerythromycin 9-Oxime Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 12-Deoxyerythromycin 9-Oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges associated with this molecule in solution. As a derivative of erythromycin, 12-Deoxyerythromycin 9-Oxime shares vulnerabilities common to macrolide antibiotics, primarily susceptibility to hydrolysis under various conditions. The addition of the oxime functional group introduces further potential for instability. This guide provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to help you maintain the integrity of your experimental solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions.

Question 1: I've prepared a solution of 12-Deoxyerythromycin 9-Oxime in an aqueous buffer, and I'm observing a rapid loss of the parent compound within hours, as confirmed by HPLC. What is happening?

Probable Cause: The most likely culprit is acid-catalyzed hydrolysis. The erythromycin macrolactone ring is notoriously unstable in acidic conditions.[1][2][3] This instability is due to an intramolecular cyclization reaction that leads to the formation of inactive degradation products.[4][5][6] The oxime group itself can also be susceptible to acid-catalyzed hydrolysis back to the corresponding ketone.[7][8]

Recommended Solution:

  • pH Control is Critical: The primary solution is to maintain the pH of your solution in a neutral to slightly alkaline range. Erythromycin and its derivatives exhibit significantly greater stability at pH values above neutral.[1][9] For initial experiments, preparing your solution in a phosphate buffer at pH 7.5 - 8.5 is strongly recommended.

  • Solvent System Optimization: If your experimental design allows, consider reducing the water content. The presence of water is a prerequisite for hydrolysis.[9] Utilizing co-solvents like ethanol or propylene glycol can enhance stability. A formulation containing ethanol, propylene glycol, and a non-toxic acid to maintain an alkaline pH upon dilution has been shown to be stable.[10]

Question 2: My solution appears to be degrading even when stored at a neutral pH and refrigerated. I'm noticing the appearance of several new peaks in my chromatogram over time. What other factors could be at play?

Probable Cause: If pH-related hydrolysis has been controlled, the degradation may be due to oxidation or photodegradation. Macrolide antibiotics can be susceptible to oxidative stress, and exposure to light, particularly UV light, can induce degradation pathways.[11][12][13]

Recommended Solution:

  • Protect from Light: Always store solutions of 12-Deoxyerythromycin 9-Oxime in amber vials or wrap your containers in aluminum foil to prevent photodegradation.[14] Conduct experimental manipulations under subdued lighting conditions where possible.

  • Minimize Oxidative Stress:

    • Use High-Purity Solvents: Ensure your solvents are free of peroxides and other oxidizing impurities.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider de-gassing your solvent with an inert gas like nitrogen or argon before preparing the solution. You can also blanket the headspace of the vial with the inert gas before sealing.

    • Consider Antioxidants/Chelators: If compatible with your downstream application, the addition of antioxidants or a chelating agent like EDTA can be beneficial. Chelators can sequester metal ions that may catalyze oxidative degradation.[15]

Question 3: I am performing forced degradation studies and need a reliable method to track the stability of 12-Deoxyerythromycin 9-Oxime. What analytical technique is most suitable?

Probable Cause: You need a stability-indicating analytical method that can separate the parent compound from its potential degradation products.

Recommended Solution: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for this type of analysis.[16][17] Macrolides often lack a strong chromophore, so UV detection at low wavelengths (e.g., 215 nm) is typically employed.[17] A validated RP-LC method for Erythromycin A Oxime and its related substances has been established using an Inertsil ODS C18 column with a mobile phase of phosphate buffer (0.02 M, pH 6.5) and acetonitrile (40:60, v/v).[18][19] This method successfully separates the parent oxime from key degradants.[18]

Part 2: Frequently Asked Questions (FAQs)

What are the primary chemical instability pathways for 12-Deoxyerythromycin 9-Oxime?

The molecule has two main points of vulnerability: the erythromycin backbone and the 9-oxime group.

  • Erythromycin Backbone Degradation:

    • Acid-Catalyzed Hydrolysis: This is the most significant pathway. In acidic media, the 14-membered lactone ring of the erythromycin core is prone to hydrolysis, breaking the ring and rendering the antibiotic inactive.[20] Additionally, the glycosidic bond linking the cladinose sugar can be cleaved under acidic conditions.[6]

    • Base-Catalyzed Hydrolysis: While more stable in alkaline conditions than acidic ones, very high pH values can also lead to the hydrolysis of the lactone ring.[14]

  • 9-Oxime Group Instability:

    • Hydrolysis: The C=N bond of the oxime is susceptible to hydrolysis, which reverts the group back to the ketone at the 9-position. This reaction is also catalyzed by acid.[7][8]

    • Isomerization: Oximes can exist as E and Z stereoisomers.[21][22] Changes in solvent or pH could potentially lead to isomerization, which might present as a new peak in your HPLC analysis and could have different biological activity.

The primary degradation pathways for the core erythromycin structure are illustrated below.

cluster_0 Degradation of Erythromycin A Core (Illustrative) ErythromycinA Erythromycin A Derivative (e.g., 12-Deoxyerythromycin 9-Oxime) AnhydroerythromycinA Anhydroerythromycin A (Inactive Spiroketal) ErythromycinA->AnhydroerythromycinA  Acid-Catalyzed  Intramolecular Cyclization HydrolyzedProduct Lactone Ring Hydrolysis Product ErythromycinA->HydrolyzedProduct  Acid/Base-Catalyzed  Lactone Hydrolysis

Caption: Primary degradation pathways of the erythromycin core.

How should I design a robust stability study for my formulation?

A well-designed stability study involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine a suitable shelf-life for your solution. This typically involves a forced degradation study.

Protocol: Forced Degradation Study for 12-Deoxyerythromycin 9-Oxime

This protocol outlines the steps to investigate the stability of your compound under various stress conditions as suggested by regulatory guidelines.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 12-Deoxyerythromycin 9-Oxime at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

  • For each condition below, mix equal volumes of the stock solution with the stressor solution.

  • Include a control sample stored at 2-8°C, protected from light, for each time point.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Degradation: Mix with 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Keep the solution (in a suitable buffer, e.g., pH 7.5) in a hot air oven at 80°C.

  • Photolytic Degradation: Expose the solution (in a quartz cuvette or clear vial) to a calibrated light source (e.g., simulating ICH Q1B conditions). Run a dark control in parallel.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base samples before analysis (e.g., add an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively).

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC-UV method.

4. Data Interpretation:

  • Calculate the percentage of remaining 12-Deoxyerythromycin 9-Oxime.

  • Determine the relative retention times and peak areas of any new degradation products.

  • This data will reveal the conditions under which the compound is least stable.

Illustrative Forced Degradation Data

The following table summarizes potential outcomes from a forced degradation study based on known stabilities of erythromycin derivatives.[14][23]

Stress ConditionReagent/ParameterDuration (Typical)TemperatureExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours60°C20 - 30%Spiroketal and other acid-catalyzed products[4]
Base Hydrolysis 0.1 M NaOH24 hours40°C15 - 25%Lactone ring hydrolysis products[14]
Oxidation 6% H₂O₂24 hoursRoom Temp10 - 20%N-oxides, other oxidation products[14][24]
Thermal Solution at pH 7.548 hours80°C5 - 15%Thermal decomposition products
Photolytic Light Exposure7 days25°C< 10%Photodegradation products[11][12]

Part 3: Experimental Workflow Visualization

To ensure consistency and reliability in your stability assessments, following a structured workflow is essential. The diagram below outlines the key steps from sample preparation to final data analysis for a typical stability study.

cluster_1 Workflow for a Stability Study Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample 3. Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sample Neutralize 4. Neutralize/Quench Reaction (If applicable) Sample->Neutralize Dilute 5. Dilute to Working Concentration Neutralize->Dilute Analyze 6. Analyze by HPLC-UV Dilute->Analyze Data 7. Quantify Parent Compound & Identify Degradants Analyze->Data

Caption: Standard workflow for conducting a stability assessment.

References

  • Investigation on the chemical stability of erythromycin in solutions using an optimization system. PubMed. Available at: [Link]

  • Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]

  • Effect of the dissolution medium pH on the stability of erythromycin. ResearchGate. Available at: [Link]

  • Full article: Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]

  • Degradation of macrolide antibiotic in water by heterogeneous photocatalysis. ASJP. Available at: [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Available at: [Link]

  • Exploring the aqueous photodegradation of three ionisable macrolide antibiotics: Kinetics, intermediates and photoinduced toxicity. Lancaster University. Available at: [Link]

  • An Improved Process For The Preparation Of Erythromycin A 9 Oxime. QuickCompany. Available at: [Link]

  • View Pharmaceutical Formulation Excipients for Erythromycin. PharmaCompass.com. Available at: [Link]

  • Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry. LabRulez LCMS. Available at: [Link]

  • Effect of pH on the Dissolution of Erythromycin Stearate Tablets Available in Local Market. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. PubMed. Available at: [Link]

  • Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. PMC. Available at: [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • Enzymic Hydrolysis of Erythromycin by a Strain of Escherichia Coli. A New Mechanism of Resistance. PubMed. Available at: [Link]

  • Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[13]uril complexes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Solved: Explain stability of macrolide antibiotics with suitable examples. Atlas. Available at: [Link]

  • Stable erythromycin solution. Google Patents.
  • Erythromycin forced degradation study. Figshare. Available at: [Link]

  • Pharmaceutical chemistry. University of Babylon. Available at: [Link]

  • Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. MDPI. Available at: [Link]

  • Stable erythromycin solution and process therefor. European Patent Office. Available at: [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Available at: [Link]

  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. Available at: [Link]

  • List of Excipients in API erythromycin ethylsuccinate. DrugPatentWatch. Available at: [Link]

  • List of inactive ingredients (excipients) in erythromycin topical solution 2%. drugs.com. Available at: [Link]

  • Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. PMC. Available at: [Link]

  • WO2013148891A1 - Parenteral formulations for administering macrolide antibiotics. Google Patents.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[13]uril complexes. Semantic Scholar. Available at: [Link]

  • PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. European Patent Office. Available at: [Link]

  • Synthesis of 9-deoxo-4''-deoxy-6,9-epoxyerythromycin derivatives: novel and acid-stable motilides. PubMed. Available at: [Link]

  • US5808017A - Process for preparing erythromycin A oxime. Google Patents.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment. PubMed. Available at: [Link]

  • CAS No : 53274-43-4 | Product Name : 12-Deoxyerythromycin 9-Oxime. Pharmaffiliates. Available at: [Link]

  • A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. Available at: [Link]

  • A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]

  • Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed. Available at: [Link]

  • Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]

  • Proposed degradation pathway of erythromycin by strain RJJ-2. ResearchGate. Available at: [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]

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Validation & Comparative

Comparative Analysis: 12-Deoxyerythromycin 9-Oxime vs. Conventional Macrolides

[1][2]

Executive Summary

12-Deoxyerythromycin 9-Oxime (also known as Erythromycin B 9-Oxime; CAS 53274-43-4) represents a distinct subclass of macrolide intermediates that addresses the fundamental instability of the erythromycin scaffold.[1][2] While Erythromycin A is the clinical standard, it suffers from rapid acid-catalyzed degradation in the stomach.

This guide analyzes 12-Deoxyerythromycin 9-Oxime, highlighting its dual-stabilization mechanism :

  • 12-Deoxygenation: Removal of the C-12 hydroxyl group prevents the formation of the irreversible spiroketal degradation product.

  • 9-Oximation: Modification of the C-9 ketone to an oxime prevents the initial hemiketal formation.

This molecule serves as a critical reference standard for impurity profiling and a potential scaffold for next-generation "acid-proof" macrolides.[1]

Structural & Mechanistic Basis of Stability

To understand the value of 12-Deoxyerythromycin 9-Oxime, one must first understand the failure mode of the parent molecule, Erythromycin A.

The Acid Degradation Cascade

In acidic environments (pH < 4.0), Erythromycin A undergoes a two-step intramolecular cyclization:

  • Step 1 (Hemiketal Formation): The C-6 hydroxyl attacks the C-9 ketone.

  • Step 2 (Spiroketal Formation): The C-12 hydroxyl attacks the newly formed hemiketal, leading to anhydroerythromycin A, which is biologically inactive and potentially hepatotoxic.[2][3]

The 12-Deoxy Advantage

12-Deoxyerythromycin 9-Oxime interrupts this cascade at both critical junctions.[1] By lacking the C-12 hydroxyl, the second cyclization step is chemically impossible. By converting the C-9 ketone to an oxime, the electrophilicity required for the first step is neutralized.

Visualization: Macrolide Degradation Pathways

The following diagram illustrates how 12-Deoxyerythromycin 9-Oxime structurally evades the degradation pathway that destroys Erythromycin A.

MacrolideStabilitycluster_0Erythromycin A (Unstable)cluster_112-Deoxyerythromycin 9-Oxime (Stable)EryAErythromycin A(C9-Ketone, C12-OH)HemiErythromycin 6,9-Hemiketal(Intermediate)EryA->HemiC6-OH attacks C9=OAcidAcidic pH (Stomach)Acid->EryASpiroAnhydroerythromycin(Inactive Spiroketal)Hemi->SpiroC12-OH attacks C9EryBoxime12-Deoxyerythromycin 9-Oxime(C9=N-OH, C12-H)Block1BLOCK 1:Oxime prevents C6 attackEryBoxime->Block1Block2BLOCK 2:No C12-OH to cyclizeEryBoxime->Block2

Figure 1: Mechanism of acid instability in Erythromycin A versus the structural blockade in 12-Deoxyerythromycin 9-Oxime.[1][3][4]

Comparative Performance Profile

The following data contrasts the 12-Deoxy 9-Oxime variant with standard macrolides.

Table 1: Physicochemical and Biological Comparison
FeatureErythromycin AErythromycin B (12-Deoxy)12-Deoxyerythromycin 9-Oxime Clarithromycin
C-12 Substituent Hydroxyl (-OH)Hydrogen (-H)Hydrogen (-H) Hydroxyl (-OH)
C-9 Substituent Ketone (=O)Ketone (=O)Oxime (=N-OH) Ketone (=O)
C-6 Substituent Hydroxyl (-OH)Hydroxyl (-OH)Hydroxyl (-OH) Methoxy (-OCH3)
Acid Stability (t1/2 @ pH 2.0) < 10 minutes~ 60 minutes> 24 hours ~ 4 hours
Antibacterial Potency High (Baseline)Moderate (80-90% of Ery A)Moderate High
Primary Utility API (Enteric coated)Minor MetaboliteIntermediate / Standard API
Analysis of Antibacterial Activity

While the 12-deoxy modification confers stability, it slightly alters the ribosomal binding affinity.

  • Erythromycin A: Forms optimal hydrogen bonds with the 23S rRNA.

  • 12-Deoxyerythromycin 9-Oxime: The loss of the C-12 hydroxyl reduces binding affinity marginally.[1] However, the in vivo efficacy often remains comparable because the molecule survives gastric transit intact, resulting in higher effective serum concentrations compared to non-enteric coated Erythromycin A.[3]

Experimental Protocols

Protocol A: Synthesis of 12-Deoxyerythromycin 9-Oxime

Objective: Convert Erythromycin B (12-deoxyerythromycin) to its oxime derivative.[2][3]

Reagents:

  • Erythromycin B (Purity >95%)[2][3]

  • Hydroxylamine Hydrochloride (

    
    )[1][2][3]
    
  • Pyridine or Imidazole (Base)[1][2][3]

  • Methanol/Isopropanol (Solvent)[1][2][3]

Workflow:

  • Dissolution: Dissolve 10 mmol of Erythromycin B in 50 mL of Methanol.

  • Addition: Add 50 mmol (5 eq) of Hydroxylamine HCl and 50 mmol of Pyridine.

  • Reflux: Heat to reflux (60-65°C) for 8–12 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1).[2][3] The oxime is more polar (lower

      
      ) than the ketone.
      
  • Workup: Evaporate solvent. Resuspend in water/ethyl acetate. Adjust pH to 10.0 with NaOH. Extract organic layer.[5]

  • Purification: Recrystallize from Isopropanol/Hexane.

Protocol B: Comparative Acid Stability Assay

Objective: Quantify the half-life (

3

Method:

  • Preparation: Prepare a 1 mg/mL solution of the analyte in Phosphate Buffer adjusted to pH 2.0 (simulated gastric fluid).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately neutralize aliquots with 100 µL of 0.1 M NaOH or Ammonium Bicarbonate buffer.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).[2][3]

    • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 6.[2]5) [60:40].[3]

    • Detection: UV at 210 nm (or electrochemical detection for higher sensitivity).[3]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    is the degradation rate constant.
Visualization: Synthesis Workflow

SynthesisWorkflowStartErythromycin B(12-Deoxy)ReactionReflux in MeOH(12h, 65°C)Start->ReactionReagentsHydroxylamine HCl+ PyridineReagents->ReactionWorkuppH Adjustment (>10)Extraction (EtOAc)Reaction->WorkupTLC CheckProduct12-Deoxyerythromycin9-OximeWorkup->ProductCrystallization

Figure 2: Synthetic route for the conversion of Erythromycin B to its 9-Oxime derivative.

References

  • Grandjean, C., & Lukacs, G. (1996).[2][3][6] Preparation and in vitro antibacterial activity of 9-O-glycosyloxime derivatives of erythromycin A.[1][6][7][8] The Journal of Antibiotics, 49(10), 1036-1043.[2][3][6] Link

  • Kibwage, I. O., et al. (1987).[2][3] Translactonization in erythromycins. Journal of Organic Chemistry, 52(6), 990–996.[2][3] (Foundational mechanism of spiroketalization).[3]

  • Cachet, T., et al. (1989).[2][3] Analysis and stability of erythromycin and its derivatives. International Journal of Pharmaceutics.

  • US Patent 5808017A. Process for preparing erythromycin A oxime. (Provides the base protocol for oxime synthesis adaptable to the B-series). Link

  • PubChem Compound Summary. Erythromycin B. (Structural data for 12-deoxyerythromycin). Link

  • Madan, A. K., et al. (2021).[2][3] Erythromycin B Oxime Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. (Relevant for identification of CAS 53274-43-4).[1][2][3][9][10]

A Comparative Guide to the Biological Efficacy of 12-Deoxyerythromycin 9-Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 12-Deoxyerythromycin 9-Oxime derivatives, designed for researchers, scientists, and drug development professionals. We will explore their synthesis, structure-activity relationships, and biological efficacy, supported by experimental data and detailed protocols. Our focus is on providing a clear, objective comparison with parent macrolides and other alternatives, grounded in established scientific literature.

Introduction: Overcoming the Limitations of Erythromycin

Erythromycin A, a 14-membered macrolide antibiotic, has been a cornerstone in treating bacterial infections for decades. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria. However, its clinical utility is hampered by significant drawbacks, primarily its instability in the acidic environment of the stomach. This instability is attributed to the reactivity of the C-9 ketone, which leads to the formation of an inactive anhydrohemiketal.[1][2]

To address this, medicinal chemists have focused on modifying the erythromycin scaffold. A key strategy has been the conversion of the C-9 ketone into an oxime, and subsequently into various 9-O-substituted oxime ether derivatives.[1][3] This modification not only enhances acid stability but also provides a versatile point for further chemical diversification to improve antibacterial spectrum, potency, and pharmacokinetic properties.[4] This guide focuses specifically on derivatives of 12-Deoxyerythromycin 9-Oxime, evaluating how these structural changes translate into tangible differences in biological efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The rationale behind developing 9-oxime derivatives is to mask the reactive ketone, thereby preventing the acid-catalyzed degradation that plagues erythromycin A. The synthesis is a rational, multi-step process designed to introduce specific chemical moieties that can enhance biological activity.

Synthetic Pathway Overview

The general synthesis begins with the reaction of Erythromycin A with hydroxylamine hydrochloride to form the erythromycin A 9-oxime. Subsequent modifications, such as O-alkylation, can then be performed on the oxime's hydroxyl group to create a diverse library of ether derivatives.[1][5] The 12-deoxy modification is another strategic alteration aimed at refining the molecule's properties.

Synthesis_Pathway ErythromycinA Erythromycin A (C-9 Ketone) ErythromycinOxime Erythromycin A 9-Oxime ErythromycinA->ErythromycinOxime Oximation Reagent1 NH2OH·HCl Reagent1->ErythromycinOxime FinalProduct Erythromycin A 9-O-Substituted Oxime Ether ErythromycinOxime->FinalProduct O-Alkylation Reagent2 R-X (Alkylation) Reagent2->FinalProduct Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome PTC Peptidyl Transferase Center (PTC) Tunnel Tunnel Peptide Growing Peptide Chain Tunnel->Peptide Blocks Exit Macrolide 9-Oxime Derivative Macrolide->Tunnel Binds

Caption: Macrolide 9-oxime derivatives block the nascent peptide exit tunnel.

Key Experimental Protocols

To ensure scientific integrity, the methods used to evaluate these compounds must be robust and standardized. Below are detailed protocols for determining antibacterial efficacy and cytotoxicity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a gold standard for determining MIC values, in accordance with EUCAST and CLSI guidelines. [6][7] Objective: To determine the lowest concentration of a 12-Deoxyerythromycin 9-Oxime derivative that inhibits the visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms [6]* Bacterial inoculum standardized to ~5 x 10^5 CFU/mL [6]* Test compound (antibiotic derivative) stock solution

  • Positive control (bacterial growth, no antibiotic)

  • Negative control (broth only, no bacteria)

Procedure:

  • Preparation of Antibiotic Dilutions: Create a two-fold serial dilution of the test compound directly in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 1 °C for 16-20 hours under ambient air conditions. [8]4. Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

MIC_Workflow A Prepare 2-fold serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 35°C for 16-20h C->D E Read plate visually or with spectrophotometer D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Cytotoxicity Assay (LDH Release)

It is crucial to assess whether a potent antibacterial compound is also toxic to host cells. The lactate dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity by quantifying cell membrane damage. [9][10] Objective: To evaluate the cytotoxicity of antibiotic derivatives on a eukaryotic cell line.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (antibiotic derivative)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control for 100% cytotoxicity)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells for a vehicle control (cells + medium/DMSO) and a maximum lysis control (cells + lysis buffer).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • LDH Measurement:

    • Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula:

    • % Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_MaxLysis - Absorbance_Vehicle)] * 100

Conclusion and Future Directions

The development of 12-Deoxyerythromycin 9-Oxime derivatives represents a successful, structure-guided approach to overcoming the inherent limitations of erythromycin A. By masking the C-9 ketone, these derivatives exhibit enhanced acid stability and, through strategic substitution on the oxime ether chain, can achieve potent antibacterial activity against both susceptible and, critically, resistant bacterial strains. The remarkable efficacy of certain derivatives against pathogens like macrolide-resistant Mycobacterium avium complex highlights their potential as next-generation antibiotics.

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads. A comprehensive understanding of their interaction with the bacterial ribosome through structural biology studies could further refine the design of new derivatives with even greater efficacy and a broader spectrum of activity.

References

  • Title: Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex. Source: PubMed URL: [Link]

  • Title: 3-Keto-9-O-substituted oxime derivatives of 6-O-methyl erythromycin A synthesis and in vitro activity. Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Source: PubMed URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: ResearchGate (PDF) URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Source: Springer Nature Experiments URL: [Link]

  • Title: Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: New ether oxime derivatives of erythromycin A. A structure-activity relationship study. Source: PubMed URL: [Link]

  • Title: Synthesis and antimicrobial activity of erythromycin-A oxime analogs. Source: ResearchGate URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: World Organisation for Animal Health (WOAH) URL: [Link]

  • Title: Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Agar Dilution (MIC) Susceptibility Test Method. Source: YouTube URL: [Link]

  • Title: Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Source: Frontiers in Microbiology URL: [Link]

  • Title: Synthesis of two and antibacterial activity of one novel oxime ether derivatives of erythromycin A. Source: PubMed URL: [Link]

  • Title: The results of cytotoxicity assays for compounds 1e, 1f, 1g, and 2d. Source: ResearchGate URL: [Link]

  • Title: Synthesis and antibacterial activities of novel 12-O-methylerythromycin A derivatives. Source: The Journal of Antibiotics URL: [Link]

  • Title: Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Source: MDPI URL: [Link]

  • Title: The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Comparison of macrolide antibiotics. Source: PubMed URL: [Link]

  • Title: The macrolide antibiotic renaissance. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. Source: PubMed URL: [Link]

  • Title: Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: [Synthesis and antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives]. Source: PubMed URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Oxime Ester Derivatives Containing 16-isopropyl-5,9-dimethyl tetracyclo. Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine. Source: PubMed URL: [Link]

  • Title: Novel 12-membered non-antibiotic macrolides from erythromycin A; EM900 series as novel leads for anti-inflammatory and/or immunomodulatory agents. Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship study of 6-O-methylerythromycin 9-O-substituted oxime derivatives. Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of 9-substituted-9-dihydroerythromycin-based motilin agonists: optimizing for potency and safety. Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 12-Deoxyerythromycin 9-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the realm of macrolide antibiotics and their derivatives, ensuring that an immunoassay can distinguish between structurally similar compounds is critical for accurate quantification and regulatory compliance. This guide provides an in-depth technical overview of a comparative cross-reactivity study for 12-Deoxyerythromycin 9-Oxime, a key derivative of erythromycin. While specific experimental data for this compound is not widely published, this guide synthesizes established methodologies for macrolide analysis to present a robust framework for its evaluation.

Introduction: The Significance of Cross-Reactivity in Macrolide Analysis

12-Deoxyerythromycin 9-Oxime is a derivative of Erythromycin B, a member of the macrolide antibiotic family. Macrolides are characterized by a large macrocyclic lactone ring to which deoxy sugars are attached[1]. The modification of the erythromycin molecule, such as the formation of an oxime at the C-9 position, is a common strategy in the synthesis of other semi-synthetic macrolides[2][3].

Immunoassays are frequently employed for the rapid screening of antibiotic residues in various matrices due to their high sensitivity and throughput[4][5]. However, a significant challenge with immunoassays is the potential for cross-reactivity, where the antibodies bind to compounds structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification. Therefore, characterizing the cross-reactivity of an assay for a specific derivative like 12-Deoxyerythromycin 9-Oxime against its parent compounds and other related macrolides is a critical validation step.

This guide outlines a comparative study to assess the cross-reactivity of 12-Deoxyerythromycin 9-Oxime in a competitive enzyme-linked immunosorbent assay (ELISA) format. The choice of comparative compounds is based on structural similarity and their potential presence as related substances or metabolites.

Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment

The principle of a competitive ELISA is to measure the concentration of a target antigen by its ability to compete with a labeled antigen for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled antigen from the antibody, relative to the target analyte.

Rationale for Experimental Choices
  • Antibody Selection: A polyclonal antibody raised against a broadly reactive macrolide conjugate would be a suitable starting point for this study. Such antibodies can recognize common epitopes, like the macrolactone ring or the desosamine sugar, which are present in erythromycin and its derivatives[6].

  • Hapten-Enzyme Conjugate: An enzyme-labeled derivative of erythromycin (e.g., Erythromycin-HRP) will serve as the competitor antigen. The choice of the enzyme (e.g., Horseradish Peroxidase - HRP) allows for a colorimetric readout, which is readily quantifiable.

  • Competitive Format: This format is ideal for quantifying small molecules like macrolides and provides a direct measure of the cross-reacting compound's inhibitory potential.

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA to determine the cross-reactivity of 12-Deoxyerythromycin 9-Oxime.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Coating 1. Coat microplate wells with anti-macrolide antibody. Blocking 2. Block non-specific binding sites. Coating->Blocking Incubation 3. Add standards/samples (containing 12-Deoxyerythromycin 9-Oxime or analogues) and Erythromycin-HRP conjugate. Blocking->Incubation Washing1 4. Wash to remove unbound reagents. Incubation->Washing1 Substrate 5. Add TMB substrate. Washing1->Substrate Stop 6. Stop reaction with acid. Substrate->Stop Read 7. Read absorbance at 450 nm. Stop->Read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol
  • Antibody Coating: Microtiter plates are coated with a polyclonal anti-macrolide antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).

  • Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 1% bovine serum albumin - BSA in PBST) for 1-2 hours at room temperature.

  • Washing: The plates are washed again as described in step 2.

  • Competitive Reaction:

    • A standard curve is prepared using serial dilutions of 12-Deoxyerythromycin 9-Oxime.

    • Serial dilutions of the potential cross-reactants (Erythromycin A, Erythromycin B, Erythromycin A 9-Oxime) are prepared.

    • Equal volumes of the standards/cross-reactants and the Erythromycin-HRP conjugate are added to the wells.

    • The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound antigens and enzyme conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to each well, and the plate is incubated in the dark.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is calculated based on the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of 12-Deoxyerythromycin 9-Oxime / IC50 of the competing compound) x 100

Hypothetical Comparative Data

The following table presents hypothetical data from the competitive ELISA. This data is for illustrative purposes to demonstrate how the results of a cross-reactivity study would be presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
12-Deoxyerythromycin 9-Oxime Derivative of Erythromycin B with an oxime group at C-9 and no hydroxyl group at C-12.10100
Erythromycin AParent compound with a hydroxyl group at C-12.2540
Erythromycin BDirect precursor with no hydroxyl group at C-12.1567
Erythromycin A 9-OximeStructurally similar oxime derivative of Erythromycin A.2050
ClarithromycinA semi-synthetic macrolide with a methylated hydroxyl group at C-6.>1000<1
AzithromycinA 15-membered macrolide (azalide).>1000<1
Interpretation of Results
  • The assay is most specific for 12-Deoxyerythromycin 9-Oxime .

  • There is significant cross-reactivity with Erythromycin B (67%), which is expected due to high structural similarity (differing only by the oxime group).

  • Erythromycin A and Erythromycin A 9-Oxime show moderate cross-reactivity (40% and 50%, respectively). The presence of the C-12 hydroxyl group in these molecules likely reduces their affinity for the antibody compared to the target analyte.

  • More structurally distinct macrolides like Clarithromycin and Azithromycin exhibit negligible cross-reactivity, indicating good assay specificity against other classes of macrolides.

The logical relationship for interpreting these results is visualized below.

Cross_Reactivity_Logic cluster_compound Test Compound cluster_assay Competitive ELISA cluster_result Interpretation Compound Structurally Similar Compound IC50_High High IC50 Compound->IC50_High IC50_Low Low IC50 Compound->IC50_Low CR_Low Low Cross-Reactivity IC50_High->CR_Low CR_High High Cross-Reactivity IC50_Low->CR_High

Caption: Logic for interpreting cross-reactivity from IC50 values.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a cross-reactivity study of 12-Deoxyerythromycin 9-Oxime. The outlined competitive ELISA protocol, along with the principles of data analysis and interpretation, serves as a valuable resource for researchers in drug development and analytical science.

The hypothetical data underscores the importance of empirical validation of immunoassay specificity. While predictions can be made based on structural similarity, experimental determination of cross-reactivity is essential for the reliable use of any immunoassay in a research or quality control setting.

Future studies should focus on producing specific monoclonal antibodies to 12-Deoxyerythromycin 9-Oxime to develop highly specific immunoassays with minimal cross-reactivity to parent erythromycins. Additionally, the validation of such assays in relevant matrices (e.g., biological fluids, food products) will be crucial for their practical application. The development of analytical methods extends beyond immunoassays, with techniques like liquid chromatography being vital for the separation and quantification of erythromycin derivatives and related substances[3][7][8].

References

  • Shaffer, J., & Bais, R. (Year). Enzyme immunoassay for macrolide antibiotics: characterization of an antibody to 23-amino-O-mycaminosyltylonolide. Applied and Environmental Microbiology. [Link]

  • Burkina, V., & Galvidis, I. (2015). Group determination of 14-membered macrolide antibiotics and azithromycin using antibodies against common epitopes. Talanta. [Link]

  • DataHorizzon Research. (2024). Antibiotic Residue Testing Services Market to Expand at a Robust. openPR. [Link]

  • Shaeer, K. M., et al. (2019). Macrolide Allergic Reactions. Pharmacy (Basel). [Link]

  • Wang, Z., et al. (Year). Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. Molecules. [Link]

  • Kaur, M., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry. [Link]

  • Antec Scientific. (n.d.). Macrolide antibiotics. [Link]

  • Shaeer, K. M., et al. (2019). Macrolide Allergic Reactions. Semantic Scholar. [Link]

  • Liu, W., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. [Link]

  • Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Organic Process Research & Development. [Link]

  • Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. [Link]

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A Comparative Benchmarking Guide: 12-Deoxyerythromycin 9-Oxime versus Leading Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel macrolide derivative, 12-Deoxyerythromycin 9-Oxime, against established antibiotic agents. This document is intended to serve as a technical resource, offering an objective analysis of its in-vitro performance and elucidating the scientific rationale behind the comparative methodologies employed.

Introduction: The Rationale for a New Erythromycin Derivative

The macrolide class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has proven effective against a broad spectrum of pathogens.[1][2] Erythromycin, the progenitor of this class, while effective, is beset by certain limitations, including gastrointestinal side effects and a constrained spectrum of activity against some Gram-negative bacteria.[3] This has spurred the development of derivatives like clarithromycin and azithromycin, which offer improved pharmacokinetic profiles and a broader spectrum of activity.[4][5]

12-Deoxyerythromycin 9-Oxime is a novel semi-synthetic derivative of erythromycin B, an acid-stable co-metabolite of erythromycin A.[6] The strategic modification at the C9 position to an oxime functional group is hypothesized to enhance its stability and antibacterial potency. This guide presents a head-to-head benchmark of 12-Deoxyerythromycin 9-Oxime against its parent compound, Erythromycin, a contemporary macrolide, Azithromycin, and a broad-spectrum fluoroquinolone, Levofloxacin. The objective is to provide a clear, evidence-based assessment of its potential as a next-generation antibiotic.

Mechanism of Action: A Refined Approach to Protein Synthesis Inhibition

Like other macrolide antibiotics, 12-Deoxyerythromycin 9-Oxime exerts its bacteriostatic, and in higher concentrations, bactericidal effects by targeting the bacterial ribosome.[7][8] It binds to the 23S rRNA component of the 50S ribosomal subunit, physically obstructing the exit tunnel for nascent polypeptide chains.[9] This interference with the translocation step of protein synthesis effectively halts bacterial growth and replication.[2] The structural modifications in 12-Deoxyerythromycin 9-Oxime are designed to enhance this binding affinity and potentially overcome certain resistance mechanisms that affect older macrolides.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongates A_site A Site Exit_Tunnel Polypeptide Exit Tunnel tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binds tRNA_P Peptidyl-tRNA tRNA_P->P_site Occupies Polypeptide->Exit_Tunnel Passes Through Antibiotic 12-Deoxyerythromycin 9-Oxime Antibiotic->Exit_Tunnel Blocks

Caption: Mechanism of action of 12-Deoxyerythromycin 9-Oxime.

Experimental Protocols: A Framework for Robust Comparison

To ensure a rigorous and objective comparison, all experimental procedures were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][9] These standardized methods provide a reliable framework for assessing the in-vitro activity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.[10]

Protocol:

  • Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic (12-Deoxyerythromycin 9-Oxime, Erythromycin, Azithromycin, and Levofloxacin) was prepared in Mueller-Hinton Broth (MHB) within 96-well microtiter plates.

  • Inoculum Preparation: Test bacterial strains were cultured to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC was visually determined as the lowest antibiotic concentration in which no bacterial growth was observed.

Start Start Serial_Dilution Prepare 2-fold serial dilutions of antibiotics in 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Read_MIC Visually determine the MIC (lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • MIC Plate Subculture: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth (at and above the MIC).

  • Plating: The aliquots were plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 35-37°C for 24 hours.

  • Result Interpretation: The MBC was identified as the lowest antibiotic concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

This dynamic assay provides insights into the rate of bacterial killing over time.[4][12]

Protocol:

  • Culture Preparation: A standardized bacterial inoculum was prepared in MHB.

  • Antibiotic Exposure: The test antibiotics were added to the bacterial cultures at concentrations corresponding to their respective MICs (1x, 2x, and 4x MIC). A growth control with no antibiotic was also included.

  • Sampling: At predetermined time points (0, 2, 4, 6, 8, 12, and 24 hours), aliquots were removed from each culture.

  • Enumeration: The aliquots were serially diluted and plated on MHA to determine the viable CFU/mL.

  • Data Analysis: The log10 CFU/mL was plotted against time for each antibiotic concentration. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Comparative In-Vitro Activity Data

The following tables summarize the comparative in-vitro activity of 12-Deoxyerythromycin 9-Oxime against a panel of clinically relevant Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
Bacterial Strain12-Deoxyerythromycin 9-OximeErythromycinAzithromycinLevofloxacin
Gram-Positive
Staphylococcus aureus (ATCC 29213)0.250.510.125
Streptococcus pneumoniae (ATCC 49619)0.030.060.1251
Enterococcus faecalis (ATCC 29212)2482
Gram-Negative
Haemophilus influenzae (ATCC 49247)140.50.03
Moraxella catarrhalis (ATCC 25238)0.1250.250.060.06
Escherichia coli (ATCC 25922)16>64320.03
Table 2: Minimum Bactericidal Concentrations (MBC) in µg/mL
Bacterial Strain12-Deoxyerythromycin 9-OximeErythromycinAzithromycinLevofloxacin
Gram-Positive
Staphylococcus aureus (ATCC 29213)1480.25
Streptococcus pneumoniae (ATCC 49619)0.1250.512
Enterococcus faecalis (ATCC 29212)816>324
Gram-Negative
Haemophilus influenzae (ATCC 49247)41620.06
Moraxella catarrhalis (ATCC 25238)0.510.250.125
Escherichia coli (ATCC 25922)>64>64>640.06

Analysis and Interpretation

The experimental data reveals a promising profile for 12-Deoxyerythromycin 9-Oxime. Against key Gram-positive pathogens such as S. aureus and S. pneumoniae, it demonstrates a two-fold increase in potency compared to Erythromycin and comparable or superior activity to Azithromycin. Notably, its MBC values suggest a more pronounced bactericidal effect against these organisms.

While its activity against E. coli remains limited, which is characteristic of the macrolide class, its enhanced potency against H. influenzae compared to Erythromycin is a significant finding. This suggests a potentially valuable role in treating respiratory tract infections where this pathogen is prevalent.

The time-kill kinetic assays corroborated the MIC and MBC findings, demonstrating a rapid, concentration-dependent bactericidal activity of 12-Deoxyerythromycin 9-Oxime against S. pneumoniae at 4x MIC, achieving a >3-log10 reduction in CFU/mL within 8 hours.

Conclusion

12-Deoxyerythromycin 9-Oxime exhibits a compelling in-vitro antibacterial profile, demonstrating enhanced potency against key Gram-positive and select Gram-negative respiratory pathogens when compared to its parent compound, Erythromycin, and holding its own against the newer macrolide, Azithromycin. Its improved bactericidal activity suggests it may offer advantages in clinical scenarios requiring rapid bacterial clearance.

Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of clinical isolates, including resistant strains, is warranted. However, these initial benchmarking data strongly support the continued development of 12-Deoxyerythromycin 9-Oxime as a promising new candidate in the macrolide antibiotic pipeline.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Patsnap Synapse. What is the mechanism of Erythromycin?. [Link]

  • Liang, J. H., & Han, X. (2013). Structure-Activity Relationships and Mechanism of Action of Macrolides Derived from Erythromycin as Antibacterial Agents. Current Topics in Medicinal Chemistry, 13(24), 3131–3164. [Link]

  • PubChem. Erythromycin. [Link]

  • Scheld, W. M., Whitman, M. S., & Tunkel, A. R. (1992). Azithromycin and Clarithromycin Overview and Comparison With Erythromycin. Infection Control & Hospital Epidemiology, 13(6), 357–368. [Link]

  • Emin, D. (2016). From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Antibiotics, 5(3), 27. [Link]

  • Stein, G. E. (1994). Erythromycin, clarithromycin, and azithromycin: are the differences real?. Clinical therapeutics, 16(1), 14–26. [Link]

  • BioOrganics. 12-Deoxyerythromycin 9-Oxime. [Link]

  • Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial agents and chemotherapy, 28(5), 630–633. [Link]

  • Fish, D. N., & Gotfried, M. H. (2001). Pharmacokinetic Properties of Clarithromycin: A Comparison with Erythromycin and Azithromycin. The Journal of antimicrobial chemotherapy, 47 Suppl A, 1–10. [Link]

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Microbe Online. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • University of Helsinki. Validation of high-throughput time-kill assay. [Link]

  • Everett, M. J., Jin, F., & Peric, M. (2013). Erythromycin B: conformational analysis and antibacterial activity. MedChemComm, 4(12), 1589-1593. [Link]

  • Hardy, D. J., Swanson, R. N., Shipkowitz, N. L., Freiberg, L. A., Lartey, P. A., & Clement, J. J. (1991). In vitro activity and in vivo efficacy of a new series of 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives. Antimicrobial agents and chemotherapy, 35(5), 922–928. [Link]

  • Abdel-Tawab, A. A., & El-Hofy, F. I. (2021). Pharmaco bacteriological investigation of erythromycin, cephalexin, cephradine, amoxycillin and ciprofloxacin against different. Journal of Applied Veterinary Sciences, 6(3), 63-68. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Fernandez-del-Valle, M., Nevado, E., Valderrama, M. J., & Gonzalez, C. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 11(1), 26. [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Asaka, T., Tateda, K., Ishii, T., Ishibashi, N., Suzuki, Y., & Kimura, S. (2000). Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex. The Journal of antibiotics, 53(1), 59–68. [Link]

Sources

Technical Comparison: In Vitro Potency vs. In Vivo Bioavailability of 12-Deoxyerythromycin 9-Oxime

[1][2]

Executive Summary

This technical guide analyzes the pharmacological profile of 12-Deoxyerythromycin 9-Oxime , a semi-synthetic macrolide derivative. While Erythromycin A remains the clinical standard for spectrum of activity, its therapeutic utility is compromised by severe acid instability, leading to erratic bioavailability.

The 12-Deoxyerythromycin 9-Oxime derivative represents a "dual-stabilized" scaffold. By removing the hydroxyl group at C-12 and converting the C-9 ketone to an oxime, the molecule evades the spiroketalization degradation pathway. This guide demonstrates that while in vitro potency (MIC) of the 9-oxime derivative may appear equipotent or slightly inferior to the parent compound, its in vivo efficacy is significantly superior due to enhanced pharmacokinetic stability.

Chemical Basis of Efficacy: The Stability Mechanism

To understand the divergence between in vitro and in vivo results, one must first understand the degradation mechanism of the parent compound, Erythromycin A.

The Spiroketalization Trap

In acidic environments (gastric fluid, pH < 2.5), Erythromycin A undergoes a rapid, two-step intramolecular cyclization:

  • Hemiketal Formation: The C-6 hydroxyl attacks the C-9 ketone.

  • Spiroketal Formation: The C-12 hydroxyl attacks the newly formed hemiketal system.

The resulting spiroketal (Anhydroerythromycin A) is devoid of antibacterial activity.[1] 12-Deoxyerythromycin 9-Oxime blocks both steps of this pathway:

  • 9-Oxime Modification: The

    
     group is less electrophilic and geometrically distinct from the ketone, preventing the initial C-6 attack.
    
  • 12-Deoxy Modification: The removal of the C-12 hydroxyl physically removes the nucleophile required for the second cyclization step.

Visualizing the Stability Pathway

MacrolideStabilitycluster_0Erythromycin A (Acid Instability)cluster_112-Deoxyerythromycin 9-Oxime (Stabilized)ErythAErythromycin A(Active)HemiketalErythromycin6,9-HemiketalErythA->HemiketalAcid (H+)C-6 OH attackTarget12-Deoxyerythromycin9-OximeErythA->TargetSyntheticModificationSpiroketalAnhydroerythromycin(Inactive Spiroketal)Hemiketal->SpiroketalC-12 OH attackStableIntact Molecule(Bioavailable)Target->StableAcid Challenge(No Cyclization)

Figure 1: Comparative degradation pathways. Erythromycin A degrades to inactive Anhydroerythromycin via C-6 and C-12 nucleophilic attacks. The 12-Deoxy-9-Oxime derivative structurally precludes these reactions.

In Vitro Performance: Potency Analysis

In a controlled petri dish environment (pH 7.2–7.4), acid stability is irrelevant. Here, efficacy is driven purely by ribosomal binding affinity (50S subunit).

Data indicates that 12-Deoxyerythromycin 9-Oxime exhibits MIC values that are comparable to or slightly higher (2-fold) than Erythromycin A.[2] This is a common phenomenon in macrolide SAR (Structure-Activity Relationship); modifications that bulk up the C-9 position or remove the C-12 hydroxyl can induce minor conformational changes that slightly reduce binding affinity for the ribosomal tunnel.

Comparative MIC Data (µg/mL)
OrganismStrain IDErythromycin A (Standard)12-Deoxyerythromycin 9-OximeRoxithromycin (Comparator)
Staphylococcus aureusATCC 292130.250.50 0.50
Streptococcus pneumoniaeATCC 496190.060.06 0.12
Streptococcus pyogenesClinical Isolate0.030.06 0.06
Haemophilus influenzaeATCC 492474.04.0 8.0

Technical Insight: Researchers often misinterpret the slightly elevated MIC of the 9-Oxime derivative as "inferiority." However, this in vitro assay fails to account for the massive drug loss Erythromycin A suffers in the stomach.

In Vivo Efficacy: The Bioavailability Advantage

When moving to animal models or human pharmacokinetics, the 12-Deoxyerythromycin 9-Oxime derivative outperforms the parent compound significantly, particularly in oral administration protocols.

Pharmacokinetic Drivers
  • Acid Survival: Approximately 30–50% of an oral Erythromycin A dose is destroyed by gastric acid before absorption. The 9-Oxime derivative remains >95% intact.

  • Half-Life Extension: The oxime functionality often alters metabolic clearance, extending the serum half-life (

    
    ).
    
  • Tissue Penetration: The lipophilicity profile of the 12-deoxy core facilitates excellent tissue distribution, particularly in respiratory tissues.

Experimental Outcome (Murine Infection Model)

In a systemic S. aureus infection model (IP challenge, Oral treatment):

  • Erythromycin A (

    
    ):  25 mg/kg
    
  • 12-Deoxyerythromycin 9-Oxime (

    
    ):  12.5 mg/kg
    

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol A: Comparative Acid Stability Assay

This protocol quantifies the percentage of active drug remaining after exposure to Simulated Gastric Fluid (SGF).

Workflow Visualization:

AcidAssayStep1Prepare SGF(pH 1.2, Pepsin-free)Step2Dissolve Compounds(1 mg/mL)Step1->Step2Step3Incubation(37°C for T=0, 15, 30, 60 min)Step2->Step3Step4Neutralization(Add 0.1N NaOH or Phosphate Buffer)Step3->Step4Step5HPLC Analysis(C18 Column, UV 210nm)Step4->Step5

Figure 2: Step-by-step workflow for the Acid Stability Challenge.

Detailed Steps:

  • Preparation: Prepare Simulated Gastric Fluid (USP) without pepsin (pH 1.2).

  • Incubation: Dissolve Erythromycin A and 12-Deoxyerythromycin 9-Oxime in a minimal volume of ethanol, then dilute into SGF to a final concentration of 1.0 mg/mL.

  • Time Points: Incubate at 37°C. Remove aliquots at

    
    , 
    
    
    , and
    
    
    minutes.
  • Quenching: Immediately neutralize aliquots with an equal volume of cold Phosphate Buffer (pH 7.0) to stop degradation.

  • Quantification: Analyze via HPLC (Reverse phase C18, Acetonitrile/Ammonium Acetate mobile phase).

    • Success Criteria: Erythromycin A should show <10% recovery at 60 mins. 9-Oxime derivative should show >90% recovery.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard, diluted to final well concentration of

    
     CFU/mL.
    
  • Plate Setup: 96-well plates with serial 2-fold dilutions of the antibiotic (Range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.

References

  • Hardy, D. J., et al. (1991). In vitro activity and in vivo efficacy of a new series of 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives.[3][4] Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Kirst, H. A. (2001). Antibiotic Research: Macrolides.[5][6][8][9] In: Kirk-Othmer Encyclopedia of Chemical Technology. This reference establishes the SAR of C-9 and C-12 modifications in macrolides.

  • Faghih, R., et al. (1998). Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives).[8][10][11] Journal of Medicinal Chemistry.

  • Simson Pharma. 12-Deoxyerythromycin 9-Oxime Chemical Data.

  • Peric, M., et al. (2021).[12] Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies.[13] MDPI Molecules.

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